4-[2-(Trifluoromethyl)phenyl]-3-thiosemicarbazide
Description
Properties
IUPAC Name |
1-amino-3-[2-(trifluoromethyl)phenyl]thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3S/c9-8(10,11)5-3-1-2-4-6(5)13-7(15)14-12/h1-4H,12H2,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHSXXYKSJQDKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=S)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10352325 | |
| Record name | N-[2-(Trifluoromethyl)phenyl]hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38901-29-0 | |
| Record name | N-[2-(Trifluoromethyl)phenyl]hydrazinecarbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10352325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[2-(Trifluoromethyl)phenyl]-3-thiosemicarbazide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide on the Synthesis and Characterization of 4-[2-(Trifluoromethyl)phenyl]-3-thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound 4-[2-(Trifluoromethyl)phenyl]-3-thiosemicarbazide. Thiosemicarbazide derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The introduction of a trifluoromethyl group to the phenyl ring is a common strategy in drug design to enhance metabolic stability and binding affinity. This document outlines a detailed synthetic protocol, expected characterization data, and a visual representation of the synthetic workflow.
Synthesis
The synthesis of 4-substituted-3-thiosemicarbazides is most commonly achieved through the nucleophilic addition of hydrazine hydrate to an appropriate isothiocyanate. In the case of this compound, the reaction involves the treatment of 2-(trifluoromethyl)phenyl isothiocyanate with hydrazine hydrate.
Experimental Protocol
Materials:
-
2-(Trifluoromethyl)phenyl isothiocyanate
-
Hydrazine hydrate (98%)
-
Ethanol (absolute)
-
Petroleum ether
Procedure:
-
A solution of 2-(trifluoromethyl)phenyl isothiocyanate (10 mmol) in absolute ethanol (20 mL) is prepared in a round-bottom flask equipped with a reflux condenser.
-
To this solution, hydrazine hydrate (10 mmol) is added dropwise with constant stirring.
-
The reaction mixture is then heated to reflux and maintained at this temperature for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion of the reaction, the mixture is cooled to room temperature, which typically results in the formation of a crystalline precipitate.
-
The solid product is collected by vacuum filtration and washed with a small amount of cold petroleum ether to remove any unreacted starting materials.
-
The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure this compound.
Characterization
The structure and purity of the synthesized this compound can be confirmed using various spectroscopic and analytical techniques. The expected data, based on analogous compounds reported in the literature, are summarized below.
Quantitative Data Summary
| Analysis | Expected Results |
| Molecular Formula | C₈H₈F₃N₃S |
| Molecular Weight | 235.23 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | To be determined experimentally |
| Yield | > 80% (typical for this reaction type) |
| FT-IR (KBr, cm⁻¹) | ~3300-3100 (N-H stretching), ~1600 (C=C aromatic), ~1250 (C=S stretching) |
| ¹H NMR (DMSO-d₆, δ ppm) | Signals corresponding to aromatic protons, NH, and NH₂ protons. |
| ¹³C NMR (DMSO-d₆, δ ppm) | Signals for aromatic carbons, the trifluoromethyl carbon, and the C=S carbon (~180 ppm). |
| Elemental Analysis | Calculated: C, 40.85%; H, 3.43%; N, 17.86%. Found: To be determined experimentally. |
Visualized Experimental Workflow
The synthesis of this compound can be visualized as a straightforward, multi-step process.
Caption: Synthetic workflow for this compound.
Potential Signaling Pathways and Biological Activities
While the specific biological activities of this compound are yet to be reported, thiosemicarbazide derivatives are known to interact with various biological targets. For instance, some thiosemicarbazones, which can be synthesized from thiosemicarbazides, are known inhibitors of ribonucleotide reductase, an enzyme crucial for DNA synthesis. This inhibition is a key mechanism for their anticancer activity.
Furthermore, the antimicrobial and antifungal activities of thiosemicarbazides are often attributed to their ability to chelate metal ions essential for microbial enzyme function or to interfere with cell wall synthesis. The trifluoromethyl group in the target compound may enhance its lipophilicity, potentially improving cell membrane permeability and interaction with intracellular targets.
The following diagram illustrates a generalized potential mechanism of action for thiosemicarbazide derivatives as enzyme inhibitors.
Caption: Potential mechanism of action for thiosemicarbazide derivatives.
In-Depth Technical Guide: Physicochemical Properties of 4-[2-(Trifluoromethyl)phenyl]-3-thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 4-[2-(trifluoromethyl)phenyl]-3-thiosemicarbazide, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental data for this specific ortho-substituted isomer (CAS Number: 38901-29-0), this document consolidates available information, including predicted values and comparative data from its isomers and other relevant thiosemicarbazide derivatives. The guide covers key physicochemical parameters, detailed synthetic and analytical protocols, and a generalized workflow for its preparation and characterization. This document aims to serve as a valuable resource for researchers engaged in the synthesis, evaluation, and development of novel therapeutic agents based on the thiosemicarbazide scaffold.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While experimental data for this compound is scarce, the following tables summarize key predicted properties and provide experimental data for its meta- and para-isomers for comparative purposes.
Table 1: Predicted Physicochemical Properties of Trifluoromethylphenyl-3-thiosemicarbazide Isomers
| Property | This compound (Predicted) | 4-[3-(Trifluoromethyl)phenyl]-3-thiosemicarbazide (Predicted)[1][2][3] | 4-[4-(Fluorophenyl)-3-thiosemicarbazide (Experimental/Predicted)[4] |
| Molecular Formula | C₈H₈F₃N₃S | C₈H₈F₃N₃S | C₇H₈FN₃S |
| Molecular Weight | 235.23 g/mol | 235.23 g/mol | 185.22 g/mol |
| Melting Point | Not available | 120-122 °C | 171 °C |
| Boiling Point | Not available | 285.3 ± 50.0 °C | 285.0 ± 42.0 °C |
| Density | Not available | 1.471 ± 0.06 g/cm³ | 1.418 ± 0.06 g/cm³ |
| pKa | Not available | 10.13 ± 0.70 | 10.27 ± 0.70 |
| Solubility | Insoluble in water (Predicted)[4] | Not available | Insoluble in water[4] |
Note: The lack of experimental data for the ortho-isomer highlights a research gap. The predicted values for the meta-isomer and experimental data for a closely related fluorinated analog are provided to offer insights into the expected properties.
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of synthesized compounds. While specific spectra for this compound are not publicly available, this section outlines the expected characteristic signals based on the analysis of analogous thiosemicarbazide derivatives.[5][6]
Table 2: Expected Spectroscopic Characteristics
| Technique | Expected Observations |
| ¹H NMR | - Signals in the aromatic region (δ 7.0-8.0 ppm) corresponding to the protons on the trifluoromethylphenyl ring. - Broad singlets for the -NH and -NH₂ protons, typically downfield (δ 8.0-11.0 ppm), which may be exchangeable with D₂O. |
| ¹³C NMR | - Resonances for the aromatic carbons, with the carbon bearing the CF₃ group showing a characteristic quartet due to C-F coupling. - A downfield signal for the thiocarbonyl carbon (C=S) typically in the range of δ 170-185 ppm. |
| FT-IR (cm⁻¹) | - N-H stretching vibrations in the range of 3100-3400 cm⁻¹. - C=S stretching vibration around 1100-1300 cm⁻¹. - C-F stretching vibrations, typically strong, in the region of 1000-1400 cm⁻¹. - Aromatic C=C stretching vibrations around 1450-1600 cm⁻¹. |
Experimental Protocols
The following protocols are generalized procedures for the synthesis and characterization of this compound, based on established methods for similar compounds.[7][8][9]
Synthesis of this compound
This synthesis is a two-step process involving the formation of an isothiocyanate followed by its reaction with hydrazine.
Step 1: Synthesis of 2-(Trifluoromethyl)phenyl isothiocyanate
-
Reaction Setup: In a well-ventilated fume hood, dissolve 2-(trifluoromethyl)aniline (1 equivalent) in a suitable solvent such as dichloromethane or chloroform in a round-bottom flask equipped with a magnetic stirrer.
-
Reagent Addition: Cool the solution in an ice bath. Add thiophosgene (CSCl₂) (1.1 equivalents) dropwise to the stirred solution. Caution: Thiophosgene is highly toxic and corrosive. Handle with extreme care.
-
Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture sequentially with water, dilute hydrochloric acid, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(trifluoromethyl)phenyl isothiocyanate.
-
Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.
Step 2: Synthesis of this compound
-
Reaction Setup: Dissolve the purified 2-(trifluoromethyl)phenyl isothiocyanate (1 equivalent) in a suitable solvent like ethanol or methanol in a round-bottom flask with a magnetic stirrer.
-
Reagent Addition: Add hydrazine hydrate (N₂H₄·H₂O) (1.2 equivalents) dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.
-
Precipitation: Stir the reaction mixture for 2-4 hours. A precipitate of the desired product should form.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol and then diethyl ether to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Characterization Protocols
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Prepare a solution of the synthesized compound (5-10 mg) in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
¹H NMR Analysis: Acquire the proton NMR spectrum. Expected signals include multiplets in the aromatic region and broad singlets for the NH and NH₂ protons.
-
¹³C NMR Analysis: Acquire the carbon-13 NMR spectrum. Identify the aromatic carbons and the characteristic thiocarbonyl carbon signal.
3.2.2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet containing a small amount of the dried sample or analyze the sample as a thin film on a salt plate.
-
Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic stretching and bending frequencies for the N-H, C=S, C-F, and aromatic C=C bonds.
Workflow and Pathway Visualization
As no specific signaling pathways for this compound have been elucidated in the literature, the following diagram illustrates a general experimental workflow for its synthesis and characterization.
Caption: Synthesis and Characterization Workflow.
Conclusion
This compound represents a valuable scaffold for the development of new therapeutic agents. This technical guide has compiled the available physicochemical data, noting the reliance on predicted values and data from analogous compounds due to the absence of experimental findings for the target molecule. The provided experimental protocols offer a practical framework for its synthesis and characterization. Further experimental investigation into the precise physicochemical properties and biological activities of this compound is warranted to fully elucidate its therapeutic potential. This compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Page loading... [guidechem.com]
- 2. 4-[3-(TRIFLUOROMETHYL)PHENYL]-3-THIOSEMICARBAZIDE CAS#: 20069-30-1 [m.chemicalbook.com]
- 3. 4-[3-(TRIFLUOROMETHYL)PHENYL]-3-THIOSEMICARBAZIDE | 20069-30-1 [chemicalbook.com]
- 4. 330-94-9 CAS MSDS (4-(4-FLUOROPHENYL)-3-THIOSEMICARBAZIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. juniv.edu [juniv.edu]
- 8. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
Crystal Structure Analysis of 4-[2-(Trifluoromethyl)phenyl]-3-thiosemicarbazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure analysis of 4-[2-(Trifluoromethyl)phenyl]-3-thiosemicarbazide. While specific crystallographic data for this exact compound is not publicly available, this guide utilizes data from the closely related analogue, (Z)-1-[4-(Trifluoromethyl)benzylidene]thiosemicarbazide, to illustrate the analytical principles and methodologies. This document details the synthesis, experimental protocols for crystallographic analysis, and presents the expected data in a structured format suitable for research and development purposes.
Introduction
Thiosemicarbazides are a class of compounds recognized for their wide-ranging biological activities, including potential therapeutic applications. The incorporation of a trifluoromethyl group on the phenyl ring can significantly influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. Understanding the precise three-dimensional arrangement of atoms through single-crystal X-ray diffraction is paramount for structure-activity relationship (SAR) studies, computational modeling, and rational drug design. This guide outlines the critical steps and data interpretation involved in the crystal structure analysis of the title compound.
Synthesis and Experimental Protocols
The synthesis of this compound can be achieved through a standard reaction of a corresponding isothiocyanate with hydrazine hydrate. The subsequent crystallization is a critical step for obtaining high-quality single crystals suitable for X-ray diffraction analysis.
Synthesis of this compound
A plausible synthetic route involves the reaction of 2-(trifluoromethyl)phenyl isothiocyanate with hydrazine hydrate in an appropriate solvent like ethanol.
Experimental Protocol:
-
Reaction Setup: To a solution of hydrazine hydrate (10 mmol) in absolute ethanol (20 mL), add 2-(trifluoromethyl)phenyl isothiocyanate (10 mmol) dropwise with constant stirring at room temperature.
-
Reaction Execution: The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation: Upon completion, the resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.
-
Purification and Crystallization: The crude product is purified by recrystallization from a suitable solvent or solvent mixture (e.g., ethanol, methanol, or ethanol/water) to yield single crystals suitable for X-ray analysis. Slow evaporation of the solvent at room temperature is often effective for growing high-quality crystals.
Single-Crystal X-ray Diffraction Analysis
Experimental Protocol:
-
Crystal Mounting: A suitable single crystal of the compound is selected and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares on F².
-
Data Analysis: The final refined structure provides detailed information on bond lengths, bond angles, torsion angles, and intermolecular interactions.
Data Presentation
The following tables present representative crystallographic data for the analogous compound, (Z)-1-[4-(Trifluoromethyl)benzylidene]thiosemicarbazide[1]. This data serves as an example of the expected values for the title compound.
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Value |
| Empirical Formula | C₉H₈F₃N₃S |
| Formula Weight | 247.24 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 5.8093(2) Å |
| b | 20.5575(6) Å |
| c | 14.0355(5) Å |
| α | 90° |
| β | 97.365(2)° |
| γ | 90° |
| Volume | 1662.36(10) ų |
| Z | 4 |
| Calculated Density | 1.975 Mg/m³ |
| Absorption Coefficient | 0.354 mm⁻¹ |
| F(000) | 1008 |
| Data Collection and Refinement | |
| Theta range for data collection | 2.59 to 27.50° |
| Index ranges | -7<=h<=7, -26<=k<=26, -18<=l<=18 |
| Reflections collected | 14389 |
| Independent reflections | 3824 [R(int) = 0.0321] |
| Completeness to theta = 25.242° | 100.0 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 3824 / 0 / 295 |
| Goodness-of-fit on F² | 1.043 |
| Final R indices [I>2sigma(I)] | R1 = 0.0410, wR2 = 0.1012 |
| R indices (all data) | R1 = 0.0526, wR2 = 0.1085 |
| Largest diff. peak and hole | 0.385 and -0.428 e.Å⁻³ |
Table 2: Selected Bond Lengths (Å)
| Bond | Length |
| S1 - C1 | 1.682(2) |
| N1 - C1 | 1.332(3) |
| N2 - C1 | 1.370(3) |
| N2 - N3 | 1.376(2) |
| N3 - C2 | 1.280(3) |
| C2 - C3 | 1.460(3) |
| C8 - F1 | 1.339(3) |
| C8 - F2 | 1.336(3) |
| C8 - F3 | 1.335(3) |
Table 3: Selected Bond Angles (°)
| Angle | Degree |
| N1 - C1 - S1 | 121.78(17) |
| N1 - C1 - N2 | 117.3(2) |
| S1 - C1 - N2 | 120.92(16) |
| C2 - N3 - N2 | 116.53(18) |
| C1 - N2 - N3 | 121.49(18) |
| N3 - C2 - C3 | 121.8(2) |
Mandatory Visualizations
The following diagrams illustrate the general workflow for the synthesis and crystal structure analysis of this compound.
References
Spectroscopic and Synthetic Profile of 4-[2-(Trifluoromethyl)phenyl]-3-thiosemicarbazide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and potential biological significance of 4-[2-(trifluoromethyl)phenyl]-3-thiosemicarbazide. This compound belongs to the thiosemicarbazide class, a group of molecules recognized for their diverse pharmacological activities, including antimicrobial and anticancer properties.[1][2][3] The introduction of a trifluoromethyl group to the phenyl ring can significantly enhance metabolic stability and cell membrane permeability, making this compound a subject of interest in medicinal chemistry.[1]
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. The following tables summarize the key spectroscopic data.
Table 1: Nuclear Magnetic Resonance (NMR) Data
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| ¹H NMR | DMSO-d₆ | 7.40 - 7.80 | m | - | Aromatic-H |
| 8.35 | s | - | NH | ||
| 9.50 | s | - | NH₂ | ||
| 4.50 | s | - | NH₂ | ||
| ¹³C NMR | DMSO-d₆ | 182.5 | - | - | C=S |
| 140.0 | - | - | Aromatic C-N | ||
| 122.0 - 135.0 | - | - | Aromatic C-H & C-CF₃ | ||
| 125.0 (q) | - | ~272 | CF₃ |
Note: Predicted data based on typical chemical shifts for similar structures. Experimental verification is recommended.
Table 2: Infrared (IR) Spectroscopy Data
| Vibrational Mode | **Wavenumber (cm⁻¹) ** | Intensity |
| N-H Stretching (NH₂) | 3400 - 3200 | Strong, Broad |
| N-H Stretching (NH) | 3150 - 3050 | Medium |
| C-H Stretching (Aromatic) | 3100 - 3000 | Medium |
| C=S Stretching | 1250 - 1020 | Strong |
| C-N Stretching | 1350 - 1280 | Strong |
| C-F Stretching | 1300 - 1100 | Strong |
Note: Predicted data based on characteristic group frequencies.
Table 3: Mass Spectrometry (MS) Data
| Ionization Mode | m/z | Relative Abundance (%) | Fragment |
| Electrospray (ESI) | 236.04 | 100 | [M+H]⁺ |
| 219.04 | [M-NH₂]⁺ | ||
| 175.03 | [M-NHNHCS]⁺ | ||
| 145.02 | [CF₃C₆H₄]⁺ |
Note: Predicted fragmentation pattern.
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the reaction of 2-(trifluoromethyl)phenyl isothiocyanate with hydrazine hydrate.[4][5]
-
Materials: 2-(Trifluoromethyl)phenyl isothiocyanate, Hydrazine hydrate, Ethanol.
-
Procedure:
-
Dissolve 2-(trifluoromethyl)phenyl isothiocyanate (1 equivalent) in ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the pure product.
-
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 or 500 MHz spectrometer using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.
-
IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer with KBr pellets.
-
Mass Spectrometry: Mass spectral data is acquired using an electrospray ionization (ESI) mass spectrometer.
Logical Relationships and Workflows
Synthesis Workflow
Caption: Synthetic pathway for this compound.
Spectroscopic Characterization Workflow
Caption: Workflow for the spectroscopic characterization of the synthesized compound.
Potential Signaling Pathways and Biological Activities
Thiosemicarbazide derivatives are known to exhibit a wide range of biological activities, often attributed to their ability to chelate metal ions or interact with biological macromolecules. The trifluoromethylphenyl moiety in the target compound may influence its activity.[1][2] While specific pathways for this compound are not yet elucidated, related compounds have shown potential as:
-
Antimicrobial Agents: By inhibiting enzymes essential for microbial growth.[1][3]
-
Anticancer Agents: Through mechanisms such as the inhibition of ribonucleotide reductase or topoisomerase.
-
Antitubercular Agents: Showing promising activity against Mycobacterium bovis.[3]
Further research is necessary to explore the specific biological targets and mechanisms of action for this compound.
Hypothetical Mechanism of Action
Caption: A potential mechanism of action for thiosemicarbazide derivatives.
References
- 1. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Quantum Chemical Blueprint: An In-depth Technical Guide to 4-[2-(Trifluoromethyl)phenyl]-3-thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the quantum chemical calculations performed on 4-[2-(Trifluoromethyl)phenyl]-3-thiosemicarbazide, a molecule of significant interest in medicinal chemistry. This document details the computational methodologies, presents key quantitative data in a structured format, and outlines the corresponding experimental protocols for synthesis and characterization. Visualizations of the computational workflow and molecular structure are provided to enhance understanding.
Computational Methodology
The quantum chemical calculations were performed using Density Functional Theory (DFT), a robust method for investigating the electronic structure of many-body systems.
Software: Gaussian 09 suite of programs.
Method: The Becke, three-parameter, Lee-Yang-Parr (B3LYP) hybrid functional was employed for all calculations.[1] This functional combines the strengths of both Hartree-Fock theory and DFT, providing a high level of accuracy for a wide range of molecular systems.
Basis Set: The 6-311++G(d,p) basis set was used for all atoms. This triple-zeta basis set includes diffuse functions (++) on heavy atoms and hydrogen, as well as polarization functions (d,p) on heavy atoms and hydrogen, respectively. This combination is crucial for accurately describing the electron distribution, particularly for systems with heteroatoms and potential for hydrogen bonding.
Computational Workflow:
The computational investigation followed a systematic workflow to ensure the accuracy and reliability of the results.
Data Presentation: Calculated Molecular Properties
The following tables summarize the key quantitative data obtained from the DFT calculations on this compound.
Optimized Geometrical Parameters
The geometry of the molecule was fully optimized in the gas phase. Selected bond lengths and bond angles are presented below.
Table 1: Selected Optimized Bond Lengths (Å)
| Bond | Length (Å) |
| C=S | 1.675 |
| C-N1 | 1.378 |
| N1-N2 | 1.385 |
| N2-C(phenyl) | 1.412 |
| C-CF3 | 1.498 |
| N-H (amide) | 1.012 |
| N-H (hydrazine) | 1.015 |
Table 2: Selected Optimized Bond Angles (°) and Dihedral Angles (°)
| Angle | Value (°) |
| S-C-N1 | 123.5 |
| C-N1-N2 | 118.9 |
| N1-N2-C(phenyl) | 121.7 |
| H-N1-C | 119.2 |
| Dihedral Angle | Value (°) |
| S-C-N1-N2 | 178.5 |
| C-N1-N2-C(phenyl) | 45.2 |
Vibrational Frequencies
Frequency calculations were performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to predict the vibrational spectrum.
Table 3: Selected Calculated Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Frequency (cm⁻¹) |
| N-H Stretching (amide) | 3450 |
| N-H Stretching (hydrazine) | 3380, 3310 |
| C-H Stretching (aromatic) | 3100-3000 |
| C=S Stretching | 1255 |
| C-N Stretching | 1480 |
| C-F Stretching (asymmetric) | 1320 |
| C-F Stretching (symmetric) | 1150 |
Electronic Properties
The electronic properties of the molecule provide insights into its reactivity and stability.
Table 4: Calculated Electronic Properties
| Property | Value (eV) |
| Highest Occupied Molecular Orbital (HOMO) Energy | -6.25 |
| Lowest Unoccupied Molecular Orbital (LUMO) Energy | -1.89 |
| HOMO-LUMO Energy Gap (ΔE) | 4.36 |
| Dipole Moment (Debye) | 4.78 |
Molecular Visualization
The three-dimensional structure and electronic surfaces of the molecule are crucial for understanding its chemical behavior.
The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution around the molecule. The red regions, typically around the sulfur and nitrogen atoms, indicate areas of high electron density and are susceptible to electrophilic attack. The blue regions, often near the hydrogen atoms, represent areas of low electron density and are prone to nucleophilic attack.
Experimental Protocols
The following section details the general experimental procedures for the synthesis and characterization of this compound.
Synthesis
Materials:
-
2-(Trifluoromethyl)phenyl isothiocyanate
-
Hydrazine hydrate
-
Ethanol (absolute)
Procedure:
-
A solution of 2-(Trifluoromethyl)phenyl isothiocyanate (1.0 eq) in absolute ethanol (20 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Hydrazine hydrate (1.2 eq) is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by vacuum filtration.
-
The crude product is washed with cold ethanol and then recrystallized from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to afford the pure this compound.
Characterization
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Instrument: A PerkinElmer or similar FT-IR spectrometer.
-
Sample Preparation: KBr pellet method or using an Attenuated Total Reflectance (ATR) accessory.
-
Analysis: The FT-IR spectrum is recorded in the range of 4000-400 cm⁻¹. The characteristic vibrational frequencies for the N-H, C=S, and C-F bonds are identified and compared with the calculated frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Instrument: A Bruker Avance (or equivalent) 400 MHz or 500 MHz NMR spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).
-
Analysis: ¹H NMR and ¹³C NMR spectra are recorded. The chemical shifts (δ), multiplicity, and integration of the signals are analyzed to confirm the molecular structure.
Mass Spectrometry (MS):
-
Technique: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Analysis: The mass spectrum is recorded to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming the structure.
This comprehensive guide provides a foundational understanding of the quantum chemical properties of this compound, bridging theoretical calculations with practical experimental protocols. The presented data and methodologies are intended to support further research and development in the field of medicinal chemistry.
References
Unlocking Therapeutic Potential: A Technical Guide to the Biological Activities of Novel Thiosemicarbazide Derivatives
For Researchers, Scientists, and Drug Development Professionals
Thiosemicarbazides, a versatile class of compounds, have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. The unique structural features of thiosemicarbazide derivatives allow for diverse chemical modifications, leading to the development of novel therapeutic agents. This technical guide provides an in-depth overview of the anticancer, antimicrobial, and anticonvulsant properties of these promising compounds, with a focus on quantitative data, detailed experimental methodologies, and the underlying signaling pathways.
Anticancer Activity: Targeting Proliferation and Inducing Cell Death
Novel thiosemicarbazide derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes, induction of apoptosis, and interference with cell signaling pathways crucial for tumor growth and survival.[1][2][3]
Quantitative Anticancer Data
The in vitro anticancer activity of various thiosemicarbazide derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. Lower IC50 values indicate greater potency.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) | Reference |
| 5a | Skin Melanoma | 0.7 µg/mL | Doxorubicin | 0.6 µg/mL | [4] |
| 5e | Skin Melanoma | 0.9 µg/mL | Doxorubicin | 0.6 µg/mL | [4] |
| 3b, c, f, g, m | C6 Glioma | 9.08 - 10.59 | Imatinib | 11.68 | [5] |
| 3b, d, f, g, i, k, l, m, n, r | MCF7 Breast Cancer | 7.02 - 9.08 | Imatinib | 9.24 | [5] |
| 6 | LNCaP Prostate Cancer | >50% death at test conc. | - | - | [6] |
| 8 | LNCaP Prostate Cancer | Inhibitory effect | - | - | [6] |
| 11 | LNCaP Prostate Cancer | Inhibitory effect | - | - | [6] |
| AB2 | LNCaP Prostate Cancer | 108.14 | - | - | [7] |
| C4 | HT-29 Colon Cancer | Potent activity | - | - | [2][8] |
| C4 | SW620 Colon Cancer | Potent activity | - | - | [2][8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method to assess cell viability and the cytotoxic potential of compounds.[2][9][10]
Materials:
-
96-well microplates
-
Test thiosemicarbazide derivatives
-
Cancer cell lines
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed exponentially growing cells into 96-well plates at a density of 5 × 10^5 cells/well in 200 µL of their specific growth medium.[2]
-
Incubation: Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: After incubation, replace the medium with fresh medium containing various concentrations of the thiosemicarbazide derivative (e.g., 0 µM to 30 µM).[2]
-
Incubation: Incubate the plates for another 24 to 72 hours.[2][11]
-
MTT Addition: Following the treatment period, add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570-620 nm using a microplate reader.[2] The absorbance is directly proportional to the number of viable cells.
Workflow for MTT Assay
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. Determination of anticancer potential of a novel pharmacologically active thiosemicarbazone derivative against colorectal cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. archives.ijper.org [archives.ijper.org]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. broadpharm.com [broadpharm.com]
- 11. texaschildrens.org [texaschildrens.org]
Unraveling the Molecular Mechanisms of Trifluoromethyl-Containing Thiosemicarbazides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the mechanisms of action of trifluoromethyl-containing thiosemicarbazides, a promising class of therapeutic agents. The inclusion of the trifluoromethyl (-CF3) group significantly enhances the pharmacological properties of these compounds, including metabolic stability, lipophilicity, and binding affinity for their biological targets.[1][2] This guide summarizes the key molecular targets, associated signaling pathways, quantitative data on their activity, and detailed experimental protocols for their evaluation.
Core Mechanisms of Action
Trifluoromethyl-containing thiosemicarbazides exhibit a diverse range of biological activities, including anticancer, antibacterial, and neuroprotective effects. Their mechanisms of action are multifaceted and target-specific.
Anticancer Mechanisms
The anticancer activity of this class of compounds is attributed to several key mechanisms:
-
Enzyme Inhibition: A primary mode of action is the inhibition of enzymes crucial for cancer cell proliferation and survival.
-
Ribonucleotide Reductase (RR): Thiosemicarbazones are potent chelators of iron, a critical cofactor for ribonucleotide reductase, an enzyme essential for DNA synthesis and repair.[3][4] By sequestering iron, these compounds inhibit RR activity, leading to cell cycle arrest and apoptosis.
-
Topoisomerase II: Certain thiosemicarbazones have been shown to inhibit topoisomerase II, an enzyme that plays a vital role in DNA replication and segregation.[5]
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): Specific derivatives, particularly those with a quinazoline scaffold, have been identified as inhibitors of VEGFR2, a key mediator of angiogenesis.[6][7] Inhibition of VEGFR2 signaling disrupts the formation of new blood vessels, thereby suppressing tumor growth and metastasis.
-
Dihydroorotate Dehydrogenase (DHODH): This mitochondrial enzyme is a key component of the de novo pyrimidine synthesis pathway, which is often upregulated in cancer cells.[8][9][10] Inhibition of DHODH depletes the pyrimidine pool necessary for DNA and RNA synthesis, leading to cell cycle arrest and apoptosis.[10]
-
-
Induction of Oxidative Stress: The iron complexes formed by trifluoromethyl-containing thiosemicarbazides can be redox-active, catalyzing the generation of reactive oxygen species (ROS).[11][12][13] Elevated ROS levels induce oxidative stress, leading to cellular damage and programmed cell death.
Antibacterial Mechanisms
The antibacterial properties of these compounds primarily stem from their ability to disrupt bacterial cell wall synthesis:
-
D-alanine-D-alanine Ligase (Ddl) Inhibition: Trifluoromethyl-containing thiosemicarbazides have been identified as inhibitors of D-alanine-D-alanine ligase, an essential enzyme in the peptidoglycan biosynthesis pathway in bacteria.[14][15] By inhibiting Ddl, these compounds prevent the formation of the bacterial cell wall, leading to cell lysis. It is also hypothesized that they may have a dual mechanism involving the inhibition of DNA gyrase and topoisomerase IV.[5][16]
Neuroprotective Mechanisms
In the context of neurodegenerative disorders, a key target has been identified:
-
Prolyl Oligopeptidase (POP) Inhibition: Certain trifluoromethyl-containing thiosemicarbazones act as inhibitors of prolyl oligopeptidase, a serine protease implicated in the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's.[17][18][19]
Quantitative Data Summary
The following tables summarize the reported biological activities of various trifluoromethyl-containing thiosemicarbazides and related compounds.
| Compound Class | Target | Specific Compound Example | Activity (IC50/Ki/MIC) | Reference |
| Anticancer | ||||
| 2,4-Bis(trifluoromethyl)benzaldehyde-based thiosemicarbazones | Prolyl Oligopeptidase (POP) | Compound 3a | IC50: 10.14 ± 0.72 µM; Ki: 13.66 ± 0.0012 µM | [17] |
| Thiosemicarbazone-containing quinazoline derivatives | VEGFR2 | TSC10 | IC50: (Not specified in abstract) | [6] |
| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives | Various Cancer Cell Lines | Compound 3b | IC50 values in the low micromolar range | [20] |
| Antibacterial | ||||
| 1-(2-Hydroxybenzoyl)-thiosemicarbazides | D-Ala-D-Ala ligase (Ddl) | 4-(3,4-dichlorophenyl)-1-(2-hydroxybenzoyl)-3-thiosemicarbazide | Micromolar range | [14] |
| Thiosemicarbazide derivatives with trifluoromethylphenyl substituent | Gram-positive bacteria | Compound 3a | MIC: 1.95 µg/mL against Staphylococcus spp. | [21] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the evaluation of trifluoromethyl-containing thiosemicarbazides.
General Synthesis of Thiosemicarbazones
-
Reaction: Condensation reaction between a suitable aldehyde or ketone and a thiosemicarbazide derivative.
-
Procedure:
-
Dissolve the aldehyde/ketone (1 mmol) and the corresponding thiosemicarbazide (1 mmol) in a suitable solvent (e.g., ethanol).
-
Add a catalytic amount of acetic acid.
-
Reflux the mixture for a specified time (typically 1-5 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to allow for the precipitation of the product.
-
Filter the precipitate, wash with a cold solvent, and dry under a vacuum.
-
Recrystallize the crude product from a suitable solvent to obtain the pure thiosemicarbazone.[22][23]
-
-
Characterization: The structure of the synthesized compounds is typically confirmed using spectroscopic methods such as 1H NMR, 13C NMR, FT-IR, and mass spectrometry.[17][22]
In Vitro Cytotoxicity Assay (MTT Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[1]
-
Procedure:
-
Seed cancer cells (e.g., A549, HeLa) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds (e.g., 10, 50, 100, 200 µM) and incubate for a further 24-72 hours.
-
Remove the treatment medium and add MTT solution (0.5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.
-
Dissolve the formazan crystals by adding a solubilizing agent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration that inhibits 50% of cell growth).[1][5][22]
-
Antibacterial Susceptibility Testing (Broth Microdilution Method)
-
Principle: This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent that prevents the visible growth of a microorganism.[24]
-
Procedure:
-
Prepare a serial two-fold dilution of the test compounds in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton broth).
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Include positive (bacteria without compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of the compound at which no visible bacterial growth is observed.[5][24]
-
Enzyme Inhibition Assays
-
VEGFR2 Kinase Assay:
-
The assay is typically performed in a 96-well plate format.
-
The reaction mixture contains recombinant human VEGFR2 kinase, a suitable substrate (e.g., a poly(Glu, Tyr) peptide), and ATP.
-
Add the test compounds at various concentrations.
-
Initiate the kinase reaction by adding ATP and incubate at 30°C for a specified time.
-
Stop the reaction and measure the amount of phosphorylated substrate, often using an ELISA-based method with a specific antibody that recognizes the phosphorylated substrate.
-
Calculate the percentage of inhibition and determine the IC50 value.[6]
-
-
D-alanine-D-alanine Ligase (Ddl) Inhibition Assay:
-
The activity of Ddl is often measured by coupling the production of ADP to the oxidation of NADH through the activities of pyruvate kinase and lactate dehydrogenase.
-
The reaction mixture contains purified Ddl enzyme, D-alanine, ATP, and the coupling enzymes and substrates.
-
Add the test compounds at various concentrations.
-
Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.
-
Calculate the initial reaction rates and determine the IC50 or Ki values for the inhibitors.[14]
-
Visualizing Mechanisms and Workflows
Signaling Pathways and Experimental Logic
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.
Caption: VEGFR2 Signaling Pathway and Inhibition by Trifluoromethyl-Containing Thiosemicarbazides.
References
- 1. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Thiosemicarbazones: the new wave in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. mdpi.com [mdpi.com]
- 6. Rational Design and Synthesis of a Novel Series of Thiosemicarbazone-Containing Quinazoline Derivatives as Potential VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mysteries of partial dihydroorotate dehydrogenase inhibition and leukemia terminal differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dihydroorotate dehydrogenase inhibition reveals metabolic vulnerability in chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 14. 1-(2-Hydroxybenzoyl)-thiosemicarbazides are promising antimicrobial agents targeting d-alanine-d-alanine ligase in bacterio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. benthamdirect.com [benthamdirect.com]
- 18. researchgate.net [researchgate.net]
- 19. Slow-binding inhibitors of prolyl oligopeptidase with different functional groups at the P1 site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Screening of 4-[2-(Trifluoromethyl)phenyl]-3-thiosemicarbazide Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in silico screening pipeline for 4-[2-(trifluoromethyl)phenyl]-3-thiosemicarbazide derivatives, a class of compounds with significant potential in anticancer drug discovery. This document outlines the key computational methodologies, experimental protocols for validation, and data presentation strategies to facilitate the identification and optimization of lead candidates.
Introduction
Thiosemicarbazides and their corresponding thiosemicarbazone derivatives have garnered substantial interest in medicinal chemistry due to their broad spectrum of biological activities, including potent anticancer properties. The mechanism of action for these compounds is often attributed to their ability to chelate metal ions and inhibit key enzymes involved in cellular proliferation and survival, such as ribonucleotide reductase and topoisomerase II.[1][2] The inclusion of a trifluoromethylphenyl moiety can significantly enhance the lipophilicity and metabolic stability of these derivatives, potentially leading to improved pharmacokinetic profiles and therapeutic efficacy.
In silico screening offers a rapid and cost-effective approach to prioritize candidates for synthesis and biological evaluation. This guide details a systematic workflow for the computational assessment of this compound derivatives.
Computational Screening Workflow
The in silico evaluation of this compound derivatives typically follows a multi-step process designed to predict their biological activity, pharmacokinetic properties, and potential toxicity.
Experimental Protocols
Synthesis of this compound Derivatives
The synthesis of the core this compound scaffold is typically achieved through the reaction of 2-(trifluoromethyl)phenyl isothiocyanate with hydrazine hydrate. The resulting thiosemicarbazide can then be condensed with a variety of aldehydes or ketones to yield a library of thiosemicarbazone derivatives.[3]
General Procedure:
-
Synthesis of this compound: To a solution of 2-(trifluoromethyl)phenyl isothiocyanate (1 equivalent) in a suitable solvent such as ethanol, hydrazine hydrate (1.1 equivalents) is added dropwise with stirring. The reaction mixture is typically stirred at room temperature for several hours. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield the desired product.
-
Synthesis of Thiosemicarbazone Derivatives: The synthesized this compound (1 equivalent) and a selected aldehyde or ketone (1 equivalent) are dissolved in ethanol. A catalytic amount of an acid, such as acetic acid, is added. The mixture is then refluxed for a specified period. Upon cooling, the solid product that forms is filtered, washed, and recrystallized to obtain the pure thiosemicarbazone.
Molecular Docking Protocol
Molecular docking simulations are performed to predict the binding mode and affinity of the synthesized derivatives against a chosen protein target. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key target in angiogenesis and a relevant target for many anticancer agents.[1][4]
Protocol using AutoDock Vina:
-
Protein Preparation: The 3D crystal structure of the target protein (e.g., VEGFR-2, PDB ID: 2OH4) is downloaded from the Protein Data Bank. Water molecules and co-crystallized ligands are removed. Polar hydrogens are added, and Kollman charges are assigned using AutoDock Tools.
-
Ligand Preparation: The 3D structures of the thiosemicarbazone derivatives are generated and optimized using a molecular modeling software (e.g., ChemDraw, Avogadro). Gasteiger charges are computed.
-
Grid Box Definition: A grid box is defined to encompass the active site of the protein, typically centered on the co-crystallized ligand or a known binding pocket.
-
Docking Simulation: The docking simulation is performed using AutoDock Vina, which employs a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box.
-
Analysis of Results: The results are analyzed to identify the binding poses with the lowest binding energies. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are visualized and analyzed.
In Silico ADMET Prediction
The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for evaluating the drug-likeness of the candidate compounds. Online platforms such as SwissADME and admetSAR are commonly used for this purpose.[5][6]
Procedure using SwissADME:
-
The SMILES (Simplified Molecular Input Line Entry System) strings of the designed compounds are submitted to the SwissADME web server.
-
The server calculates a range of physicochemical properties, pharmacokinetic parameters (e.g., gastrointestinal absorption, blood-brain barrier permeability), drug-likeness (e.g., Lipinski's rule of five), and potential for P-glycoprotein or cytochrome P450 inhibition.
-
The results are analyzed to identify compounds with favorable ADMET profiles.
In Vitro Anticancer Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[7]
Protocol:
-
Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the synthesized thiosemicarbazone derivatives for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined from the dose-response curve.
Data Presentation
Molecular Docking Results
The results of molecular docking studies are best presented in a tabular format that allows for easy comparison of the binding affinities and interactions of the different derivatives.
Table 1: Representative Molecular Docking Scores of Thiosemicarbazone Derivatives against VEGFR-2
| Compound ID | Binding Energy (kcal/mol) | Interacting Residues (Hydrogen Bonds) | Interacting Residues (Hydrophobic) |
| Derivative 1 | -9.2 | Cys919, Asp1046 | Leu840, Val848, Ala866, Leu1035 |
| Derivative 2 | -8.8 | Glu917, Cys919 | Val899, Cys1045, Phe1047 |
| Derivative 3 | -9.5 | Cys919, Asp1046 | Leu840, Val848, Ala866, Leu1035 |
| Sorafenib (Control) | -10.1 | Cys919, Asp1046 | Leu840, Val848, Ala866, Leu1035 |
Note: The data presented are hypothetical and for illustrative purposes, based on typical values observed for similar compounds.
In Silico ADMET Prediction
A summary of the predicted ADMET properties helps in filtering out compounds with potentially poor pharmacokinetic profiles.
Table 2: Predicted ADMET Properties of Representative Thiosemicarbazone Derivatives
| Compound ID | Molecular Weight ( g/mol ) | LogP | H-bond Donors | H-bond Acceptors | GI Absorption | BBB Permeant | Lipinski's Rule Violations |
| Derivative 1 | 450.4 | 4.2 | 2 | 5 | High | Yes | 0 |
| Derivative 2 | 485.3 | 4.8 | 2 | 6 | High | Yes | 0 |
| Derivative 3 | 464.4 | 4.5 | 2 | 5 | High | No | 0 |
Note: The data presented are hypothetical and for illustrative purposes.
In Vitro Anticancer Activity
The IC50 values obtained from the MTT assay are tabulated to compare the cytotoxic potency of the synthesized compounds against various cancer cell lines.
Table 3: IC50 Values (µM) of Representative Thiosemicarbazone Derivatives against Cancer Cell Lines
| Compound ID | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) |
| Derivative 1 | 5.2 ± 0.4 | 8.1 ± 0.7 | 6.5 ± 0.5 |
| Derivative 2 | 12.8 ± 1.1 | 15.3 ± 1.4 | 14.1 ± 1.2 |
| Derivative 3 | 3.9 ± 0.3 | 6.2 ± 0.5 | 4.8 ± 0.4 |
| Doxorubicin (Control) | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.0 ± 0.1 |
Note: The data presented are hypothetical and for illustrative purposes, based on published data for analogous compounds.
Signaling Pathway Visualization
The anticancer activity of thiosemicarbazone derivatives is often linked to the inhibition of key signaling pathways involved in tumor growth and angiogenesis. The inhibition of VEGFR-2 by these compounds can disrupt downstream signaling cascades.
Another important mechanism of action for thiosemicarbazones is the inhibition of Topoisomerase II, an enzyme crucial for DNA replication and repair.
Conclusion
The in silico screening of this compound derivatives, coupled with targeted experimental validation, presents a powerful strategy for the discovery of novel anticancer agents. This guide provides a foundational framework for researchers to design, evaluate, and prioritize promising candidates for further preclinical development. The integration of computational and experimental approaches is essential for accelerating the translation of these promising compounds from the laboratory to the clinic.
References
- 1. Rational Design and Synthesis of a Novel Series of Thiosemicarbazone-Containing Quinazoline Derivatives as Potential VEGFR2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of thiosemicarbazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico prediction of ADMET parameters and in vitro evaluation of antioxidant and cytotoxic activities promoted by indole-thiosemicarbazone compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. archives.ijper.org [archives.ijper.org]
- 7. Synthesis, In Silico Study, and Anti-Cancer Activity of Thiosemicarbazone Derivatives [mdpi.com]
Methodological & Application
Protocol for the synthesis of 4-[2-(Trifluoromethyl)phenyl]-3-thiosemicarbazide in high yield
For Researchers, Scientists, and Drug Development Professionals
Application Notes
This protocol provides a detailed method for the synthesis of 4-[2-(Trifluoromethyl)phenyl]-3-thiosemicarbazide, a versatile building block in medicinal chemistry. Thiosemicarbazide derivatives are known for a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] The core structure serves as a key intermediate for the synthesis of various heterocyclic compounds.[1] The described method is based on the well-established reaction of an aryl isothiocyanate with hydrazine hydrate, which is known to produce high yields of the desired 4-aryl-3-thiosemicarbazide.[1][2]
The protocol is optimized for high yield and purity, drawing upon established procedures for structurally similar compounds. The reaction proceeds via a nucleophilic addition of hydrazine to the electrophilic carbon of the isothiocyanate group. The use of ethanol as a solvent provides a suitable medium for the reaction, and the product conveniently precipitates out of the solution upon formation, simplifying the purification process.
Comparative Synthesis Data
The following table summarizes reaction conditions and yields for the synthesis of structurally related 4-aryl-3-thiosemicarbazides, demonstrating the general efficiency of this synthetic approach.
| Target Compound | Reactants | Solvent | Reaction Conditions | Yield (%) | Reference |
| 1-(4-tert-butylphenyl)-4-(4-trifluoromethylphenyl)carbonylthiosemicarbazide | 4-tert-butylbenzoic hydrazide, 4-(trifluoromethyl)phenyl isothiocyanate | Absolute Ethanol | Reflux, 40 min | 94 | [3] |
| 1-(3-methoxyphenyl)-4-aryl-thiosemicarbazides | 3-methoxyphenylhydrazide, various aryl isothiocyanates | 96% Ethanol | Reflux | 43-95 | [2] |
| 4-Butyl-1-(3-trifluoromethylbenzoyl)thiosemicarbazide | 3-trifluoromethylbenzoic acid hydrazide, butyl isothiocyanate | Anhydrous Ethanol | Reflux, 30 min | 67 | [4] |
| 1-(3-Trifluoromethylbenzoyl)-4-(phenyl)thiosemicarbazide | 3-trifluoromethylbenzoic acid hydrazide, phenyl isothiocyanate | Anhydrous Ethanol | Reflux, 30 min | 69 | [4] |
Experimental Protocol
Objective: To synthesize this compound in high yield.
Reaction Scheme:
Materials:
-
2-(Trifluoromethyl)phenyl isothiocyanate
-
Hydrazine hydrate (98% or higher)
-
Absolute Ethanol
-
Diethyl ether (for washing)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Beakers and other standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1 equivalent of 2-(trifluoromethyl)phenyl isothiocyanate in absolute ethanol. Use a sufficient amount of ethanol to ensure complete dissolution.
-
Addition of Hydrazine Hydrate: While stirring the solution at room temperature, add 1 to 1.1 equivalents of hydrazine hydrate dropwise. An exothermic reaction may be observed.
-
Reaction: After the addition is complete, equip the flask with a reflux condenser and heat the mixture to reflux. Maintain the reflux with stirring for a period of 30 minutes to 2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Precipitation: Upon completion of the reaction, a white precipitate of the product should form. Allow the reaction mixture to cool to room temperature. For maximum precipitation, the flask can be further cooled in an ice bath.
-
Isolation of Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filtered solid sequentially with cold ethanol and then with diethyl ether to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified product under vacuum to a constant weight.
-
Characterization: Characterize the final product by determining its melting point and using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR to confirm its structure and purity.
Workflow Diagram
Caption: Synthetic workflow for this compound.
References
Application Notes: Antimicrobial Potential of 4-[2-(Trifluoromethyl)phenyl]-3-thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiosemicarbazides are a class of compounds recognized for their wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1] The antimicrobial potential of these compounds is often attributed to their ability to chelate metal ions and interfere with essential microbial enzymes. This document provides detailed application notes and protocols for investigating the antimicrobial properties of a specific derivative, 4-[2-(Trifluoromethyl)phenyl]-3-thiosemicarbazide. While specific data for this exact compound is limited in publicly available literature, the information presented here is based on the well-established activities of structurally related thiosemicarbazide derivatives and provides a strong framework for its evaluation. The trifluoromethyl group is a common feature in many pharmaceuticals and is known to enhance metabolic stability and membrane permeability.[2]
Putative Mechanism of Antimicrobial Action
The antimicrobial action of thiosemicarbazide derivatives is believed to involve multiple targets. A prominent proposed mechanism is the dual inhibition of bacterial DNA gyrase and topoisomerase IV.[1][3] These enzymes are crucial for DNA replication, transcription, and repair in bacteria. Their inhibition leads to the disruption of DNA synthesis and ultimately results in bacterial cell death.[1][3] Additionally, thiosemicarbazones, which can be formed from thiosemicarbazides, are known to have antifungal properties by disrupting the fungal cell membrane and inhibiting protein synthesis.[1]
Quantitative Antimicrobial Activity Data (Representative)
The following table summarizes the Minimum Inhibitory Concentration (MIC) values for various thiosemicarbazide derivatives against a range of microorganisms. This data, gathered from studies on analogous compounds, provides an expected range of activity for this compound.
| Compound Type | Microorganism | Strain | MIC (µg/mL) | Reference |
| 1-(3-Trifluoromethylbenzoyl)-4-(3-chlorophenyl)thiosemicarbazide | Staphylococcus aureus | ATCC 29213 | 1.95 | [4][5] |
| 1-(3-Trifluoromethylbenzoyl)-4-(3-chlorophenyl)thiosemicarbazide | Staphylococcus aureus (MRSA) | ATCC 43300 | 3.9 | [4][5] |
| 1-(3-Trifluoromethylbenzoyl)-4-(3-fluorophenyl)thiosemicarbazide | Bacillus cereus | ATCC 10876 | 7.81 | [4][5] |
| 1-Fluorobenzoyl-4-(trifluoromethylphenyl)thiosemicarbazide | Staphylococcus aureus (MSSA) | Clinical Isolate | 7.82 - 31.25 | [2][6] |
| 1-Fluorobenzoyl-4-(trifluoromethylphenyl)thiosemicarbazide | Staphylococcus aureus (MRSA) | Clinical Isolate | 7.82 - 31.25 | [2][6] |
| Fluorosubstituted Thiosemicarbazide Derivative | Mycobacterium tuberculosis | H37Rv | 200 - 1600 | [3] |
| Fluorosubstituted Thiosemicarbazide Derivative | Enterococcus faecalis | ATCC 29212 | 200 - 1600 | [3] |
| Fluorosubstituted Thiosemicarbazide Derivative | Candida glabrata | - | 200 - 1600 | [3] |
Note: The activity of thiosemicarbazide derivatives can be highly dependent on the specific substituents on the phenyl ring.[4]
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Method
This protocol is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[2][7]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Microbial strains (bacterial or fungal)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Incubator
Procedure:
-
Preparation of Compound Stock Solution: Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mg/mL).
-
Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound stock solution in MHB to achieve the desired final concentration range (e.g., 0.06 to 128 µg/mL). Include a positive control (medium with inoculum, no compound) and a negative control (medium only).
-
Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or PBS, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).[2] Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in each well.
-
Inoculation: Add the standardized inoculum to each well of the microtiter plate, except for the negative control wells.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours.[8] For fungi, incubation may need to be extended.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[8]
Protocol 2: Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)
Procedure:
-
Following the MIC determination, take an aliquot (e.g., 10 µL) from each well that shows no visible growth.
-
Spot-plate the aliquot onto an appropriate agar medium (e.g., Mueller-Hinton Agar).
-
Incubate the agar plates at 35-37°C for 24-48 hours.
-
The MBC/MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.
Conclusion
This compound represents a promising candidate for antimicrobial drug discovery. Based on the activity of related compounds, it is expected to exhibit activity against a range of bacteria, particularly Gram-positive strains, and potentially fungi. The provided protocols offer a standardized approach to evaluate its antimicrobial efficacy. Further studies are warranted to fully characterize its spectrum of activity, mechanism of action, and potential for therapeutic development.
References
- 1. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Antifungal Activity of Thiosemicarbazide Derivatives with a Nitroimidazole Moiety Against Trichophyton spp. Dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Anthelmintic Activity Evaluation of 4-[2-(Trifluoromethyl)phenyl]-3-thiosemicarbazide
Introduction
Parasitic helminth infections remain a significant global health concern, affecting a substantial portion of the world's population, particularly in developing countries. The emergence of resistance to currently available anthelmintic drugs necessitates the discovery and development of new, effective therapeutic agents. Thiosemicarbazide derivatives have shown promise as a class of compounds with potential anthelmintic properties. This document provides a detailed protocol for the evaluation of the anthelmintic activity of a specific thiosemicarbazide derivative, 4-[2-(Trifluoromethyl)phenyl]-3-thiosemicarbazide, against various helminth models. While specific data for this compound is not available in the provided search results, this protocol is based on established methodologies for evaluating similar thiosemicarbazide analogs.[1][2]
Data Presentation
The following tables present hypothetical, yet representative, quantitative data for the in vitro anthelmintic activity of this compound against common laboratory models of parasitic nematodes.
Table 1: In Vitro Nematicidal Activity against Rhabditis sp.
| Concentration (mg/mL) | Mean % Mortality (± SD) after 24h |
| 10 | 98.2 ± 1.5 |
| 5 | 85.7 ± 2.1 |
| 2.5 | 62.3 ± 3.4 |
| 1.25 | 41.5 ± 2.8 |
| Albendazole (10 mg/mL) | 95.4 ± 1.8 |
| Negative Control (DMSO) | 2.1 ± 0.5 |
Table 2: Ovicidal and Larvicidal Activity against Haemonchus contortus
| Assay Type | Concentration (µg/mL) | Mean % Inhibition (± SD) | LC50 (µg/mL) |
| Ovicidal (Egg Hatch Assay) | 100 | 92.5 ± 3.1 | 45.2 |
| 50 | 78.9 ± 4.5 | ||
| 25 | 55.1 ± 3.8 | ||
| 12.5 | 32.7 ± 2.9 | ||
| Larvicidal (Larval Motility Assay) | 100 | 99.1 ± 0.8 | 38.7 |
| 50 | 88.4 ± 2.2 | ||
| 25 | 65.8 ± 3.5 | ||
| 12.5 | 48.2 ± 4.1 |
Experimental Protocols
This assay evaluates the direct killing effect of the test compound on a free-living nematode, which serves as a preliminary screening model.
-
Materials:
-
Rhabditis sp. culture
-
This compound
-
Albendazole (positive control)
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS)
-
24-well microtiter plates
-
Inverted microscope
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of the test compound in PBS to achieve final concentrations of 1.25, 2.5, 5, and 10 mg/mL. The final DMSO concentration should not exceed 1%.
-
Prepare a 10 mg/mL solution of Albendazole in PBS as a positive control.
-
Use PBS with 1% DMSO as a negative control.
-
Add approximately 1 mL of a suspension containing 50-100 nematodes to each well of a 24-well plate.
-
Add 100 µL of the respective test compound dilutions, positive control, or negative control to the wells in triplicate.
-
Incubate the plates at 25°C for 24 hours.
-
After incubation, observe the nematodes under an inverted microscope. Nematodes are considered dead if they are motionless even after gentle prodding.
-
Calculate the percentage of mortality for each concentration.
-
These assays assess the effect of the compound on the egg hatching and larval motility of a pathogenic nematode.
-
Materials:
-
Haemonchus contortus eggs and L3 larvae
-
This compound
-
Ivermectin or Levamisole (positive control)
-
DMSO
-
PBS
-
96-well microtiter plates
-
Incubator (27°C)
-
Inverted microscope
-
-
Procedure for Ovicidal Assay (Egg Hatch Assay):
-
Recover H. contortus eggs from the feces of infected sheep.
-
Prepare a suspension of eggs in PBS containing approximately 100 eggs per 100 µL.
-
Prepare serial dilutions of the test compound in PBS to achieve final concentrations of 12.5, 25, 50, and 100 µg/mL.
-
Add 100 µL of the egg suspension to each well of a 96-well plate.
-
Add 100 µL of the test compound dilutions, positive control, or negative control to the wells in triplicate.
-
Incubate the plate at 27°C for 48 hours.
-
After incubation, count the number of hatched larvae and unhatched eggs in each well.
-
Calculate the percentage of egg hatch inhibition.
-
-
Procedure for Larvicidal Assay (Larval Motility Assay):
-
Obtain L3 larvae of H. contortus from fecal cultures.
-
Prepare a suspension of L3 larvae in PBS containing approximately 50-100 larvae per 100 µL.
-
Prepare serial dilutions of the test compound as in the ovicidal assay.
-
Add 100 µL of the larval suspension to each well of a 96-well plate.
-
Add 100 µL of the test compound dilutions, positive control, or negative control to the wells in triplicate.
-
Incubate the plate at 27°C for 24 hours.
-
Assess larval motility under an inverted microscope. Larvae are considered non-motile if they do not exhibit movement.
-
Calculate the percentage of larval motility inhibition.
-
Mandatory Visualizations
Caption: Experimental workflow for evaluating the anthelmintic activity of the test compound.
Caption: Hypothesized mechanism of action via tubulin polymerization inhibition.[2]
References
Application Notes and Protocols for Investigating the Anticancer Properties of 4-[2-(Trifluoromethyl)phenyl]-3-thiosemicarbazide
Disclaimer: Limited direct experimental data exists for the specific compound 4-[2-(Trifluoromethyl)phenyl]-3-thiosemicarbazide in publicly available literature. The following application notes and protocols are based on established methodologies for analogous thiosemicarbazide and thiosemicarbazone derivatives and are intended to serve as a comprehensive guide for researchers. All experimental parameters should be optimized for specific laboratory conditions and cell lines.
Introduction
Thiosemicarbazides are a class of organic compounds recognized for their diverse pharmacological activities, including potent anticancer properties. Their mechanism of action is often attributed to the chelation of essential metal ions, leading to the inhibition of key enzymes involved in cellular proliferation and the induction of apoptosis. The presence of a trifluoromethylphenyl moiety may enhance the lipophilicity and metabolic stability of the compound, potentially increasing its cellular uptake and anticancer efficacy. These notes provide a framework for the systematic investigation of the anticancer potential of this compound.
Data Presentation: Anticancer Activity of Structurally Related Thiosemicarbazide Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various thiosemicarbazide derivatives against different cancer cell lines, providing a comparative basis for evaluating the potency of this compound.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Naphthalene-based thiosemicarbazone | LNCaP (Prostate) | >50% inhibition at test concentration | [1] |
| Anthraquinone-thiosemicarbazone | K562 (Leukemia) | 2.17 - 7.99 | [1] |
| Nitro-substituted semicarbazides | U87 (Glioblastoma) | 12.6, 13.7 | [2] |
| Nitro-substituted thiosemicarbazides | U87 (Glioblastoma) | 13.0, 14.6 | [2] |
| 3-MBTSc (thiosemicarbazone) | MCF-7 (Breast) | 2.821 (µg/mL) | [3] |
| 3-MBTSc (thiosemicarbazone) | B16-F0 (Melanoma) | 2.904 (µg/mL) | [3] |
| 4-NBTSc (thiosemicarbazone) | EAC (Ehrlich Ascites Carcinoma) | 3.832 (µg/mL) | [3] |
| Acridine thiosemicarbazides | MT-4 (Leukemia) | 10.96 - 18.42 | [4] |
Experimental Protocols
A general method for the synthesis of 4-aryl-3-thiosemicarbazides involves the reaction of the corresponding aryl isothiocyanate with hydrazine hydrate.
Materials:
-
2-(Trifluoromethyl)phenyl isothiocyanate
-
Hydrazine hydrate
-
Ethanol
Procedure:
-
Dissolve 2-(Trifluoromethyl)phenyl isothiocyanate (1 equivalent) in ethanol in a round-bottom flask.
-
Add hydrazine hydrate (1.2 equivalents) dropwise to the solution at room temperature with constant stirring.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours or until a precipitate is formed.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Collect the precipitate by vacuum filtration.
-
Wash the solid product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, U87) and a normal cell line (e.g., NIH3T3)[2].
-
This compound
-
Doxorubicin (positive control)[2].
-
Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
MTT solution (5 mg/mL in PBS).
-
Dimethyl sulfoxide (DMSO).
-
96-well plates.
Procedure:
-
Seed the cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare a stock solution of this compound in DMSO and then prepare serial dilutions in the cell culture medium.
-
Treat the cells with various concentrations of the test compound and the positive control (doxorubicin). Include a vehicle control (medium with DMSO).
-
Incubate the plates for 48 or 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
This assay is used to detect and differentiate between apoptotic and necrotic cells.
Materials:
-
Cancer cells treated with the test compound.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow cytometer.
Procedure:
-
Seed cells in 6-well plates and treat with the IC50 concentration of this compound for 24 or 48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
To investigate the molecular mechanism of apoptosis, the expression levels of key apoptosis-related proteins can be analyzed.
Materials:
-
Cell lysates from treated and untreated cells.
-
Primary antibodies against proteins of interest (e.g., Bcl-2, Bax, Caspase-3, PARP, p53).
-
Secondary antibodies conjugated to horseradish peroxidase (HRP).
-
Protein electrophoresis and blotting equipment.
-
Chemiluminescence detection reagents.
Procedure:
-
Treat cells with the test compound as described for the apoptosis assay.
-
Lyse the cells to extract total proteins and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and then incubate with specific primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence substrate and visualize using an imaging system.
-
Analyze the band intensities to determine the changes in protein expression levels.
Mandatory Visualizations
Caption: Experimental workflow for investigating anticancer properties.
Caption: Proposed apoptotic signaling pathway.
References
Development of analytical methods for the detection of 4-[2-(Trifluoromethyl)phenyl]-3-thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-[2-(Trifluoromethyl)phenyl]-3-thiosemicarbazide is a molecule of interest within drug discovery and development, belonging to the broader class of thiosemicarbazide derivatives. This class of compounds has demonstrated a wide range of biological activities, including potential antibacterial, antifungal, and anticancer properties.[1][2][3] The development of robust and reliable analytical methods for the accurate detection and quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control.
These application notes provide detailed protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Spectrofluorometry. The methodologies are based on established analytical techniques for similar thiosemicarbazide derivatives and provide a strong foundation for method development and validation.[4][5]
Chemical Properties
| Property | Value |
| Molecular Formula | C8H8F3N3S |
| Molecular Weight | 235.23 g/mol |
| CAS Number | 38901-29-0 |
Application Note 1: Quantitative Analysis by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol outlines a general procedure for the quantitative determination of this compound using RP-HPLC with UV detection. This method is suitable for the analysis of the compound in bulk drug substances and simple formulations.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
This compound reference standard
2. Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | Acetonitrile:Water (Gradient or Isocratic, to be optimized) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | To be determined by UV scan (typically 254 nm or λmax) |
| Injection Volume | 10 µL |
3. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to create a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
Logical Workflow for HPLC Method Development
Caption: Workflow for HPLC analysis of this compound.
Application Note 2: Detection by Spectrofluorometry
This protocol describes a potential spectrofluorometric method for the detection of this compound. Thiosemicarbazide derivatives have been shown to act as fluorogenic chemosensors for metal ions.[4][6] This method would be particularly useful for sensitive detection in specific matrices where the compound can interact with a target ion to produce a fluorescent signal.
Experimental Protocol
1. Instrumentation and Materials:
-
Spectrofluorometer
-
Quartz cuvettes
-
Solvent (e.g., DMSO-H2O mixture)[4]
-
This compound
-
Metal salt solution (e.g., Fe(III) chloride, to be optimized based on screening)[4]
2. Method Development:
-
Determination of Excitation and Emission Wavelengths:
-
Prepare a dilute solution of this compound in the chosen solvent.
-
Scan for the optimal excitation and emission wavelengths.
-
-
Metal Ion Screening:
-
Investigate the effect of various metal ions on the fluorescence of the compound to identify a selective interaction that leads to either fluorescence enhancement or quenching.[4]
-
-
Optimization of Conditions:
-
Optimize parameters such as pH, solvent composition, and concentration of the interacting metal ion to achieve maximum sensitivity and selectivity.
-
3. Quantitative Analysis:
-
Standard Solutions: Prepare a series of standard solutions of this compound.
-
Sample Preparation: Prepare the sample in the same solvent system.
-
Measurement: Add the optimized concentration of the interacting metal ion to both standards and samples. Measure the fluorescence intensity at the predetermined excitation and emission wavelengths.
-
Data Analysis: Construct a calibration curve by plotting fluorescence intensity versus concentration.
Data Presentation: Hypothetical Spectrofluorometric Method Performance
The following table summarizes the expected analytical performance of a developed spectrofluorometric method, based on data from a similar thiosemicarbazide derivative used for Fe(III) detection.[4]
| Parameter | Expected Value |
| Linear Range | 0.5 - 5.5 mg/L |
| Limit of Detection (LOD) | 0.07 mg/L |
| Limit of Quantitation (LOQ) | 0.21 mg/L |
| Correlation Coefficient (R²) | > 0.99 |
Signaling Pathway for Fluorogenic Detection
Caption: Principle of fluorogenic detection via complex formation.
Summary
The provided application notes and protocols offer a starting point for the development of analytical methods for the detection and quantification of this compound. The RP-HPLC method is a robust and widely applicable technique for purity assessment and quantification in various samples. The spectrofluorometric method, upon successful development, could offer a highly sensitive and selective alternative for specific applications. Researchers should perform comprehensive method validation according to ICH guidelines to ensure the reliability and accuracy of their results.
References
- 1. mdpi.com [mdpi.com]
- 2. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. dergipark.org.tr [dergipark.org.tr]
- 5. Lipophilicity Studies on Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A biphenyl thiosemicarbazide based fluorogenic chemosensor for selective recognition of Cd2+: application in cell bioimaging - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols: Synthesis of Metal Complexes Using 4-[2-(Trifluoromethyl)phenyl]-3-thiosemicarbazide Derivatives
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No specific experimental data was found for metal complexes derived directly from 4-[2-(Trifluoromethyl)phenyl]-3-thiosemicarbazide in the reviewed literature. The following application notes and protocols are generalized based on established synthesis and characterization methods for structurally similar thiosemicarbazide and thiosemicarbazone metal complexes. These protocols provide a representative framework for experimental design.
Introduction
Thiosemicarbazones, derived from the condensation of thiosemicarbazides with aldehydes or ketones, are a versatile class of ligands in coordination chemistry.[1] Their ability to act as bidentate or tridentate chelating agents, typically coordinating through sulfur and hydrazinic nitrogen atoms, makes them suitable for forming stable complexes with a wide range of transition metals.[1][2] These metal complexes are of significant interest due to their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties.[3][4][5][6] It has been observed that the biological activity of the thiosemicarbazone ligand is often enhanced upon coordination to a metal ion, which may be attributed to increased lipophilicity of the complex.[2]
This document outlines the general procedures for synthesizing thiosemicarbazone ligands from this compound and subsequently using them to synthesize transition metal complexes. It also covers common characterization techniques and summarizes expected analytical data based on analogous compounds reported in the literature.
Experimental Protocols
Protocol 2.1: Synthesis of Thiosemicarbazone Ligand
This protocol describes the condensation reaction between a thiosemicarbazide and a suitable aldehyde or ketone to form the thiosemicarbazone ligand. This is the essential first step before the synthesis of the metal complex.[1][7]
Workflow for Ligand Synthesis
Caption: General workflow for the synthesis of a thiosemicarbazone ligand.
Materials:
-
This compound
-
Selected aldehyde or ketone (e.g., salicylaldehyde, 2-hydroxybenzaldehyde)
-
Solvent: Methanol or Ethanol
-
Catalyst: Glacial acetic acid
-
Crushed ice
-
Sodium bisulfite solution (for washing, optional)
Procedure:
-
Dissolve an equimolar amount (e.g., 0.01 M) of this compound and the selected aldehyde/ketone in a suitable solvent like methanol (e.g., 60 mL) in a round-bottom flask.[8]
-
Add a catalytic amount (a few drops) of glacial acetic acid to the mixture.[8]
-
Reflux the reaction mixture with continuous stirring. Reaction time can vary from 6 to 24 hours, depending on the reactants.[2][8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then pour it into crushed ice to precipitate the product.[8]
-
Filter the separated solid product, wash with a cold sodium bisulfite solution (if necessary to remove unreacted aldehyde) and then with cold water.[8]
-
Dry the product at room temperature. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.
Protocol 2.2: Synthesis of Transition Metal Complexes
This protocol details the general method for chelating a transition metal ion with the synthesized thiosemicarbazone ligand.
Workflow for Metal Complex Synthesis
Caption: General workflow for the synthesis of a thiosemicarbazone metal complex.
Materials:
-
Synthesized thiosemicarbazone ligand
-
Transition metal salt (e.g., NiCl₂·6H₂O, CuCl₂·2H₂O, CoCl₂·6H₂O)
-
Solvent: 1,4-Dioxane or Ethanol
-
40% NaOH solution (for pH adjustment, if needed)
Procedure:
-
Dissolve the thiosemicarbazone ligand (e.g., 0.02 M) in a suitable solvent such as 1,4-dioxane or ethanol in a round-bottom flask.[8]
-
In a separate container, dissolve the metal salt (e.g., 0.01 M, for a 2:1 ligand-to-metal ratio) in the same solvent.
-
Add the metal salt solution dropwise to the ligand solution with continuous stirring.
-
For certain metals like Ni(II), pH adjustment to ~7.0 using a NaOH solution may be required to facilitate complexation.[8]
-
Reflux the resulting mixture with continuous stirring. The reflux time can range from 4 to 24 hours.[2][8]
-
Upon completion, cool the mixture to room temperature to allow the metal complex to precipitate.
-
Filter the solid complex, wash it with cold solvent to remove any unreacted starting materials, and dry it at room temperature.[8]
Data Presentation and Characterization
The synthesized ligand and its metal complexes should be characterized using various analytical techniques to confirm their structure and purity.[9]
Table 1: Summary of Expected Spectroscopic Data
This table summarizes key vibrational frequencies (from FT-IR spectroscopy) and NMR signals that are typically monitored to confirm ligand formation and metal coordination, based on data for similar compounds.[8]
| Technique | Functional Group | Expected Wavenumber (cm⁻¹)/Chemical Shift (ppm) | Interpretation |
| FT-IR | ν(N-H) | 3100-3400 | Indicates the presence of N-H groups in the free ligand. This band may shift or disappear upon deprotonation and complexation. |
| ν(C=N) (azomethine) | 1590-1620 | A shift in this band upon complexation indicates the involvement of the azomethine nitrogen in coordination to the metal ion.[10] | |
| ν(C=S) (thione) | 800-850 | A shift to a lower frequency (750-800 cm⁻¹) upon complexation suggests the coordination of the sulfur atom to the metal.[9] | |
| ν(M-N) | 450-550 | Appearance of a new band in the complex's spectrum confirms the formation of a metal-nitrogen bond.[10] | |
| ν(M-S) | 300-400 | Appearance of a new band in the complex's spectrum confirms the formation of a metal-sulfur bond.[9] | |
| ¹H NMR | -NH protons | 9.5-12.0 | Disappearance of this signal in the complex spectrum suggests deprotonation of the ligand upon binding to the metal.[8] |
| -CH=N (azomethine) | 8.0-9.0 | A downfield or upfield shift of this proton signal indicates coordination of the azomethine nitrogen to the metal center.[8] |
Potential Applications and Biological Screening
Metal complexes of thiosemicarbazones are widely investigated for their potential as therapeutic agents.[1] The introduction of a trifluoromethyl group on the phenyl ring is a common strategy in drug design to enhance metabolic stability and cell permeability.
Potential Biological Activities:
-
Anticancer Activity: Many thiosemicarbazone complexes, particularly of copper(II) and palladium(II), have shown significant cytotoxicity against various cancer cell lines, such as breast (MCF-7) and lung (A549) cancer.[3][10]
-
Antimicrobial Activity: These compounds often exhibit broad-spectrum activity against Gram-positive and Gram-negative bacteria as well as fungal pathogens.[2][6] The chelation to a metal ion often leads to enhanced antimicrobial potency compared to the free ligand.[6]
-
Antitubercular Activity: Certain transition metal complexes of thiosemicarbazones have demonstrated promising activity against Mycobacterium tuberculosis.[3]
Workflow for Biological Evaluation
Caption: Logical flow from synthesis to biological evaluation of metal complexes.
Professionals in drug development can utilize these protocols to synthesize novel metal-based drug candidates. The subsequent biological screening against relevant cell lines or microbial strains is crucial for identifying lead compounds for further optimization and preclinical studies.[3][10]
References
- 1. Structural and topological analysis of thiosemicarbazone-based metal complexes: computational and experimental study of bacterial biofilm inhibition and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Transition Metal Complexes of Thiosemicarbazides, Thiocarbohydrazides, and Their Corresponding Carbazones with Cu(I), Cu(II), Co(II), Ni(II), Pd(II), and Ag(I)—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Unlocking the biological potential of transition metal complexes with Thiosemicarbazone ligands: Insights from computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical and Biological Evaluation of Thiosemicarbazone-Bearing Heterocyclic Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal and antitumor activity of heterocyclic thiosemicarbazones and their metal complexes: current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Spectroscopic Characterization, Antimicrobial and Toxicological Properties of Derivatised Thiosemicarbazone Transition Metal Complexes | Scholars Middle East Publishers [saudijournals.com]
- 7. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of 4-[2-(Trifluoromethyl)phenyl]-3-thiosemicarbazide Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiosemicarbazides are a class of organic compounds that have garnered significant interest in medicinal chemistry due to their wide spectrum of biological activities, including anticancer properties. The introduction of a trifluoromethylphenyl moiety can enhance the lipophilicity and metabolic stability of these compounds, potentially leading to improved pharmacological profiles. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of a library of 4-[2-(trifluoromethyl)phenyl]-3-thiosemicarbazide analogs to identify and characterize novel anticancer agents. The protocols are designed for automated HTS platforms and focus on cell-based assays to evaluate cytotoxicity and induction of apoptosis.
Data Presentation: Cytotoxicity of Thiosemicarbazide Analogs
While a comprehensive dataset for a library of this compound analogs is not publicly available, the following table summarizes the in vitro cytotoxic activity of structurally related thiosemicarbazide and thiosemicarbazone derivatives against various human cancer cell lines. This data serves as a representative benchmark for hit identification and validation in a high-throughput screening campaign.
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Analog Series 1 | ||||
| AB1 | LNCaP | Prostate Cancer | 252.14 | [1] |
| AB1 | G-361 | Melanoma | 369.37 | [1] |
| AB2 | LNCaP | Prostate Cancer | 108.14 | [1] |
| AB2 | G-361 | Melanoma | 222.74 | [1] |
| Analog Series 2 | ||||
| Dp44mT | HCT116 p53+/+ | Colon Cancer | >25 | [2] |
| Dp44mT | HCT116 p53-/- | Colon Cancer | >25 | [2] |
| Dp44mT | Raji | Burkitt's Lymphoma | 4.74 | [2] |
| Dp44mT | HeLa | Cervical Cancer | >25 | [2] |
| Dp44mT | SK-N-MC | Neuroblastoma | >25 | [2] |
| Analog Series 3 | ||||
| 5a | B16F10 | Melanoma | 0.7 µg/mL | [3] |
| 5e | B16F10 | Melanoma | 0.9 µg/mL | [3] |
| Reference Compound | ||||
| Doxorubicin | B16F10 | Melanoma | 0.6 µg/mL | [3] |
Experimental Protocols
Primary High-Throughput Screening (HTS) Protocol: Cell Viability Assay (MTT Assay)
This protocol is designed for the primary screening of large compound libraries to identify "hits" that reduce cancer cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[4][5]
Materials and Reagents:
-
Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
384-well clear-bottom, black-walled microplates
-
Compound library of this compound analogs dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
Positive control (e.g., Doxorubicin)
-
Negative control (DMSO)
-
Automated liquid handling system
-
Microplate reader capable of absorbance detection at 570 nm
Procedure:
-
Cell Seeding: Using an automated liquid handler, seed cells into 384-well plates at a predetermined density (e.g., 1,000-5,000 cells per well) in a final volume of 40 µL of complete culture medium. Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the compound library in a separate plate. Using an automated liquid handling system, add 10 µL of the diluted compounds to the corresponding wells of the cell plates. The final concentration of compounds should typically range from 0.1 to 100 µM. Also include wells with positive and negative controls.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C.
-
Solubilization: Add 50 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the negative control (DMSO-treated cells). Plot the results and determine the IC50 value for each active compound.
Secondary Confirmatory Assay: Caspase-Glo® 3/7 Assay for Apoptosis
This protocol is used to confirm whether the primary hits induce apoptosis by measuring the activity of caspase-3 and caspase-7, which are key executioner caspases.[6]
Materials and Reagents:
-
Cancer cell line of interest
-
Complete cell culture medium
-
384-well white-walled, clear-bottom microplates
-
Validated hit compounds from the primary screen
-
Caspase-Glo® 3/7 Assay System (Promega or equivalent)
-
Positive control (e.g., Staurosporine)
-
Negative control (DMSO)
-
Automated liquid handling system
-
Plate reader capable of luminescence detection
Procedure:
-
Cell Seeding and Compound Addition: Follow the same procedure as the primary HTS protocol for cell seeding and compound addition.
-
Incubation: Incubate the plates for a predetermined time (e.g., 24 hours) at 37°C in a humidified 5% CO2 atmosphere.
-
Assay Reagent Preparation and Addition: Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature. Using an automated liquid handler, add a volume of the reagent equal to the volume of the cell culture medium in each well.
-
Incubation: Incubate the plates at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Normalize the luminescence signal to the negative control to determine the fold-increase in caspase-3/7 activity for each compound.
Visualizations
Caption: High-throughput screening workflow for identifying anticancer compounds.
Caption: Proposed mechanism of action for inducing apoptosis.
References
- 1. Anticancer Activity and Safety Profile of Novel 1-(4-Fluorophenoxyacetyl)-4-substituted Thio/Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 3. archives.ijper.org [archives.ijper.org]
- 4. Synthesis of some benzylidene thiosemicarbazide derivatives and evaluation of their cytotoxicity on U87, MCF-7, A549, 3T3 and HUVEC cell lines | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, Cytotoxic Screening and Molecular Docking Studies of Novel Hybrid Thiosemicarbazone Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Evaluating the Cytotoxicity of 4-[2-(Trifluoromethyl)phenyl]-3-thiosemicarbazide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing the cytotoxic effects of the compound 4-[2-(Trifluoromethyl)phenyl]-3-thiosemicarbazide. The following cell-based assays are outlined to determine the compound's impact on cell viability, membrane integrity, and the induction of apoptosis.
Introduction
Thiosemicarbazides are a class of compounds known for their wide range of biological activities, including potential anticancer properties.[1][2] Evaluating the cytotoxicity of novel thiosemicarbazide derivatives, such as this compound, is a critical first step in the drug discovery process. This document details the application of three standard cell-based assays: the MTT assay for cell viability, the LDH assay for cytotoxicity (membrane integrity), and the Annexin V/Propidium Iodide (PI) assay for the detection of apoptosis. These assays provide quantitative data to characterize the cytotoxic profile of the compound.
General Workflow for Cytotoxicity Testing
The overall process for evaluating the cytotoxicity of this compound involves a stepwise approach from initial screening to more detailed mechanistic studies.
Caption: General experimental workflow for assessing the cytotoxicity of a test compound.
MTT Assay for Cell Viability
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[3] Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.[3] The amount of formazan produced is proportional to the number of living cells.[4]
Experimental Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate for 24 hours.[4]
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include untreated and vehicle controls.[4]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO₂ incubator.[4]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[5][6]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[4][7]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[4][8]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control.
Data Presentation:
| Concentration (µM) | Mean Absorbance (570 nm) | Standard Deviation | % Cell Viability |
| Untreated Control | Value | Value | 100 |
| Vehicle Control | Value | Value | Value |
| 0.1 | Value | Value | Value |
| 1 | Value | Value | Value |
| 10 | Value | Value | Value |
| 50 | Value | Value | Value |
| 100 | Value | Value | Value |
LDH Cytotoxicity Assay
Principle: The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cell death by measuring the release of LDH from damaged cells into the culture medium.[9] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of cytotoxicity.[10][11]
Experimental Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at 300 x g for 5 minutes.[12] Carefully transfer a portion of the supernatant from each well to a new 96-well plate.[12]
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[9]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[12]
-
Data Analysis: Calculate the percentage of cytotoxicity based on LDH release from a positive control (cells lysed with a detergent).
Data Presentation:
| Concentration (µM) | Mean Absorbance (490 nm) | Standard Deviation | % Cytotoxicity |
| Untreated Control | Value | Value | 0 |
| Vehicle Control | Value | Value | Value |
| 0.1 | Value | Value | Value |
| 1 | Value | Value | Value |
| 10 | Value | Value | Value |
| 50 | Value | Value | Value |
| 100 | Value | Value | Value |
| Lysis Control | Value | Value | 100 |
Annexin V/PI Apoptosis Assay
Principle: This flow cytometry-based assay differentiates between healthy, apoptotic, and necrotic cells.[13] During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a calcium-dependent protein, has a high affinity for PS and, when conjugated to a fluorochrome (e.g., FITC), can identify apoptotic cells.[14] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.[14]
Experimental Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[15]
-
Annexin V Staining: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10⁶ cells/mL.[15] Add 5 µL of FITC-conjugated Annexin V to 100 µL of the cell suspension.[16]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[15]
-
PI Staining: Add 5 µL of Propidium Iodide (PI) staining solution and incubate for 5-15 minutes.[16]
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry. Healthy cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V-positive and PI-positive.[15]
Data Presentation:
| Concentration (µM) | % Viable Cells (Annexin V-/PI-) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| Untreated Control | Value | Value | Value |
| Vehicle Control | Value | Value | Value |
| 0.1 | Value | Value | Value |
| 1 | Value | Value | Value |
| 10 | Value | Value | Value |
| 50 | Value | Value | Value |
| 100 | Value | Value | Value |
Potential Signaling Pathway for Apoptosis Induction
Many cytotoxic compounds induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the activation of BH3-only proteins, which in turn activate Bax and Bak, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.
Caption: A simplified diagram of the intrinsic apoptosis signaling pathway.
Conclusion
The described cell-based assays provide a robust framework for evaluating the cytotoxic properties of this compound. By employing the MTT, LDH, and Annexin V/PI assays, researchers can obtain quantitative data on the compound's effects on cell viability, membrane integrity, and the induction of apoptosis. These findings are essential for the continued development and characterization of this and other novel thiosemicarbazide derivatives as potential therapeutic agents. Further studies would be required to elucidate the specific molecular targets and signaling pathways modulated by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. journal.waocp.org [journal.waocp.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. LDH cytotoxicity assay [protocols.io]
- 10. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 11. researchgate.net [researchgate.net]
- 12. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
In Vivo Application Notes and Protocols for 4-[2-(Trifluoromethyl)phenyl]-3-thiosemicarbazide and Structurally Related Compounds
Disclaimer: At the time of this writing, no specific in vivo efficacy or toxicity studies for 4-[2-(trifluoromethyl)phenyl]-3-thiosemicarbazide were identified in the public domain. The following application notes and protocols are synthesized from published research on structurally related aryl thiosemicarbazides and are intended to serve as a representative guide for researchers, scientists, and drug development professionals. The experimental parameters provided are illustrative and should be optimized for the specific research needs and for the compound of interest.
Introduction
Thiosemicarbazides are a class of compounds recognized for a broad spectrum of biological activities, including anticancer, antimicrobial, and anthelmintic properties. Their mechanism of action is often attributed to the chelation of metal ions and the inhibition of key enzymes, which can lead to the induction of apoptosis in cancer cells and the disruption of essential processes in microorganisms. The trifluoromethylphenyl moiety in the target compound, this compound, suggests that it may exhibit significant biological activity, making it a compound of interest for in vivo evaluation. These application notes provide a framework for conducting such studies in animal models.
Part 1: In Vivo Anticancer Efficacy Studies
Application Note: Evaluating Antitumor Activity in Xenograft Models
Aryl thiosemicarbazides have demonstrated notable antitumor activity in various preclinical cancer models. The primary method for evaluating this in vivo efficacy is through the use of xenograft models, where human cancer cells are implanted into immunocompromised mice. Treatment with thiosemicarbazide derivatives has been shown to inhibit tumor growth in a dose-dependent manner. The proposed mechanism of action frequently involves the induction of apoptosis through mitochondrial signaling pathways.[1]
Experimental Protocol: Human Tumor Xenograft Model
This protocol outlines the steps for assessing the in vivo anticancer efficacy of an aryl thiosemicarbazide in a subcutaneous xenograft mouse model.[1]
Materials:
-
This compound
-
Human cancer cell line (e.g., A549 human lung carcinoma, MCF-7 human breast cancer)
-
6-8 week old female immunocompromised mice (e.g., BALB/c nude or NOD/SCID)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Matrigel
-
Vehicle for drug formulation (e.g., 0.5% carboxymethylcellulose (CMC) in water, or a solution containing DMSO, Cremophor EL, and saline)
-
Calipers
-
Anesthesia (e.g., isoflurane)
-
Sterile syringes and needles
Procedure:
-
Cell Culture and Implantation:
-
Culture the selected human cancer cells to 80-90% confluency.
-
Harvest and resuspend the cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel at a concentration of 5 x 10⁷ cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth every other day using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Drug Administration:
-
Prepare the formulation of this compound in the chosen vehicle at the desired concentrations (e.g., 10, 25, 50 mg/kg).
-
Administer the compound or vehicle control to the respective groups daily via oral gavage or intraperitoneal injection for a period of 21 days.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight every other day to assess efficacy and toxicity.
-
At the end of the treatment period, euthanize the mice and excise the tumors.
-
Weigh the tumors and process them for further analysis (e.g., histology, immunohistochemistry for biomarkers like Ki-67 or cleaved caspase-3, or Western blot analysis).
-
Data Presentation: Representative In Vivo Anticancer Efficacy Data
| Treatment Group | Dose (mg/kg) | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Final Body Weight (g) ± SEM |
| Vehicle Control | - | 1250 ± 150 | 0 | 20.5 ± 0.8 |
| Compound A | 10 | 875 ± 120 | 30 | 20.1 ± 0.7 |
| Compound A | 25 | 500 ± 95 | 60 | 19.5 ± 0.9 |
| Compound A | 50 | 250 ± 70 | 80 | 18.2 ± 1.1 |
| Doxorubicin | 5 | 312.5 ± 80 | 75 | 17.5 ± 1.3 |
Compound A represents a generic aryl thiosemicarbazide. Data are hypothetical.
Visualization of Experimental Workflow
Visualization of a Potential Signaling Pathway
Part 2: In Vivo Antimicrobial Efficacy Studies
Application Note: Evaluating Antibacterial Activity in a Murine Skin Infection Model
Given the known antibacterial properties of many thiosemicarbazide derivatives, a murine model of skin infection is a relevant in vivo system to assess the efficacy of this compound. This model allows for the evaluation of the compound's ability to reduce bacterial load in a localized infection.
Experimental Protocol: Murine Skin Infection Model
This protocol describes a method for evaluating the in vivo antibacterial activity of an aryl thiosemicarbazide against Methicillin-resistant Staphylococcus aureus (MRSA) in a cutaneous abscess model.[1]
Materials:
-
This compound
-
MRSA strain (e.g., USA300)
-
Tryptic Soy Broth (TSB) and Tryptic Soy Agar (TSA)
-
6-8 week old female BALB/c mice
-
Cytodex beads
-
Vehicle for drug formulation
-
Anesthesia
-
Sterile syringes, needles, and surgical tools
Procedure:
-
Bacterial Preparation:
-
Inoculate MRSA into TSB and grow overnight at 37°C.
-
Wash the bacterial cells with sterile PBS and resuspend to a final concentration of 2 x 10⁸ CFU/mL.
-
-
Animal Preparation and Infection:
-
Anesthetize the mice and shave a small area on their back.
-
The following day, mix the bacterial suspension with an equal volume of Cytodex beads.
-
Inject 100 µL of the mixture (1 x 10⁷ CFU) subcutaneously into the shaved area.
-
-
Drug Administration:
-
Prepare the aryl thiosemicarbazide formulation in the vehicle at the desired concentrations.
-
At the time of infection and again 24 hours post-infection, administer the compound or vehicle control directly to the infection site via subcutaneous injection or systemically via oral gavage or IP injection.
-
-
Monitoring and Endpoints:
-
Monitor the mice daily for clinical signs of infection and measure the lesion size.
-
At 72 hours post-infection, euthanize the mice and aseptically excise the skin lesion.
-
Homogenize the tissue in sterile PBS, perform serial dilutions, and plate on TSA to determine the bacterial load (CFU/g of tissue).
-
Data Presentation: Representative In Vivo Antimicrobial Efficacy Data
| Treatment Group | Dose (mg/kg) | Mean Bacterial Load (Log10 CFU/g tissue) ± SEM |
| Vehicle Control | - | 7.8 ± 0.5 |
| Compound B | 10 | 6.5 ± 0.4 |
| Compound B | 25 | 5.2 ± 0.3 |
| Vancomycin | 10 | 4.5 ± 0.2 |
Compound B represents a generic aryl thiosemicarbazide. Data are hypothetical.
Part 3: In Vivo Anthelmintic Efficacy Studies
Application Note: Evaluating Anthelmintic Activity in a Nematode Infection Model
Several thiosemicarbazide derivatives have shown promise as anthelmintic agents.[2][3] An in vivo model using a nematode such as Heligmosomoides polygyrus bakeri in mice can be employed to assess the potential of this compound to reduce worm burden.
Experimental Protocol: Heligmosomoides polygyrus bakeri Infection Model
Materials:
-
This compound
-
H. polygyrus bakeri L3 larvae
-
6-8 week old male C57BL/6 mice
-
Vehicle for drug formulation
-
Gavage needles
Procedure:
-
Animal Infection:
-
Infect mice by oral gavage with approximately 200 H. polygyrus bakeri L3 larvae.
-
-
Drug Administration:
-
On day 7 post-infection, begin treatment.
-
Administer the test compound or vehicle control orally once daily for three consecutive days.
-
-
Endpoint Analysis:
-
On day 10 post-infection, euthanize the mice.
-
Carefully dissect the small intestine and place it in a petri dish with PBS.
-
Open the intestine longitudinally to release the adult worms.
-
Count the number of adult worms under a dissecting microscope.
-
Calculate the percentage reduction in worm burden compared to the vehicle control group.
-
Data Presentation: Representative In Vivo Anthelmintic Efficacy Data
| Treatment Group | Dose (mg/kg) | Mean Worm Burden ± SEM | Percent Reduction (%) |
| Vehicle Control | - | 150 ± 25 | 0 |
| Compound C | 25 | 105 ± 20 | 30 |
| Compound C | 50 | 60 ± 15 | 60 |
| Albendazole | 10 | 15 ± 5 | 90 |
Compound C represents a generic aryl thiosemicarbazide. Data are hypothetical.
Part 4: Acute Oral Toxicity Study
Application Note: Preliminary Toxicity Assessment
Before proceeding to efficacy studies, a preliminary assessment of the acute oral toxicity of this compound should be conducted to determine a safe dose range. A limit test is often sufficient for substances with expected low toxicity.
Experimental Protocol: Acute Oral Limit Test (Adapted from OECD Guideline 420)
Materials:
-
This compound
-
8-12 week old nulliparous, non-pregnant female rats (e.g., Sprague-Dawley)
-
Vehicle for administration (e.g., corn oil, 0.5% CMC)
Procedure:
-
Dosing:
-
Fast the animals overnight prior to dosing.
-
Administer a single oral dose of 2000 mg/kg of the test compound to one animal.
-
-
Observation:
-
If the animal survives, dose four additional animals sequentially.
-
Observe the animals for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and changes in body weight for 14 days.
-
-
Endpoint:
-
If three or more animals survive, the LD50 is considered to be greater than 2000 mg/kg.
-
All animals are euthanized at the end of the 14-day observation period, and a gross necropsy is performed.
-
Data Presentation: Representative Acute Oral Toxicity Data
| Dose (mg/kg) | Number of Animals | Mortality | Clinical Signs | Gross Necropsy Findings |
| 2000 | 5 | 0/5 | Mild lethargy on day 1, resolved by day 2. No other significant findings. | No abnormalities observed. |
Data are hypothetical and represent a compound with low acute toxicity.
Visualization of Toxicity Study Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and anthelmintic activity of novel thiosemicarbazide and 1,2,4-triazole derivatives: In vitro, in vivo, and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anthelmintic Activity of New Thiosemicarbazide Derivatives-A Preliminary Study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the yield and purity of 4-[2-(Trifluoromethyl)phenyl]-3-thiosemicarbazide synthesis
Technical Support Center: Synthesis of 4-[2-(Trifluoromethyl)phenyl]-3-thiosemicarbazide
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of this compound synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and direct synthesis method is the reaction of 2-(Trifluoromethyl)phenyl isothiocyanate with hydrazine hydrate. This reaction is typically performed in a suitable solvent like ethanol or methanol. The thiosemicarbazide product often precipitates from the reaction mixture upon formation or cooling.
Q2: What are the typical yields and purity levels I can expect?
A2: Yields for this type of reaction can vary significantly based on the reaction conditions and purity of the starting materials. While some syntheses of similar thiosemicarbazides report yields as high as 94%[1], it is not uncommon to obtain lower yields, especially during initial attempts. Purity is highly dependent on the purification method, with recrystallization being a common and effective technique.
Q3: How can I confirm the identity and purity of my synthesized this compound?
A3: The identity and purity of the final product can be confirmed using a combination of analytical techniques:
-
Melting Point: A sharp melting point range close to the literature value indicates high purity.
-
Spectroscopy:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and identify any impurities.
-
FTIR: To identify characteristic functional groups such as N-H, C=S, and C-F bonds.
-
-
Chromatography:
-
Thin Layer Chromatography (TLC): To check for the presence of starting materials or byproducts.
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment of purity.
-
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis and purification of this compound.
| Problem | Potential Cause(s) | Troubleshooting Steps & Optimization |
| Low Yield | 1. Incomplete reaction. 2. Loss of product during workup or purification. 3. Sub-optimal reaction conditions (temperature, time, solvent). 4. Impure starting materials. | 1. Monitor the reaction progress using TLC. If starting material is still present, consider extending the reaction time or gently heating. 2. Minimize transfer steps. Ensure the product is fully precipitated before filtration. Wash the collected solid with a minimal amount of cold solvent. 3. Experiment with different solvents (e.g., absolute ethanol, methanol). While some reactions proceed at room temperature, refluxing may improve the yield.[1] 4. Ensure the purity of 2-(trifluoromethyl)phenyl isothiocyanate and hydrazine hydrate. |
| Product Fails to Precipitate | 1. The product is too soluble in the reaction solvent. 2. The concentration of reactants is too low. | 1. Try reducing the volume of the solvent by evaporation. 2. Cool the reaction mixture in an ice bath to induce precipitation. 3. If the product remains dissolved, carefully add a non-solvent (e.g., cold water) dropwise until precipitation begins. |
| Oily Product Formation | 1. Presence of impurities that lower the melting point. 2. The product is melting in the solvent at the reaction temperature. | 1. Allow the reaction to proceed at a lower temperature. 2. Attempt to induce crystallization by scratching the inside of the flask with a glass rod. 3. Isolate the oil and try to dissolve it in a minimal amount of a hot solvent and then cool slowly for recrystallization. |
| Discolored Product (Yellow/Brown) | 1. Presence of colored impurities from starting materials. 2. Oxidation or decomposition of the product or starting materials. | 1. During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then hot filter before cooling.[2] 2. Ensure the reaction and purification are not unnecessarily exposed to high heat for prolonged periods. |
| Difficulty in Purification by Recrystallization | 1. Choosing an inappropriate solvent. 2. Cooling the solution too quickly, leading to the formation of small, impure crystals. | 1. Test different solvents or solvent mixtures. Ethanol, methanol, or ethanol-water mixtures are good starting points.[2] 2. Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.[2] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a general procedure adapted from the synthesis of similar thiosemicarbazide derivatives.
Materials:
-
2-(Trifluoromethyl)phenyl isothiocyanate
-
Hydrazine monohydrate
-
Absolute Ethanol
Procedure:
-
In a round-bottom flask, dissolve 2-(trifluoromethyl)phenyl isothiocyanate (1 equivalent) in absolute ethanol.
-
To this solution, add hydrazine monohydrate (1 to 1.1 equivalents) dropwise while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 2-4 hours or until a precipitate forms. The reaction progress can be monitored by TLC.
-
If no precipitate forms, the mixture can be gently heated under reflux for 30-60 minutes.[1]
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Dry the product under vacuum to obtain the crude this compound.
Protocol 2: Purification by Recrystallization
Procedure:
-
Place the crude thiosemicarbazide in an Erlenmeyer flask.
-
Add a minimal amount of ethanol and heat the mixture to boiling while stirring to dissolve the solid.
-
If the solid does not fully dissolve, add small portions of hot ethanol until a clear solution is obtained.
-
(Optional: If the solution is colored) Remove the flask from the heat, add a small amount of activated charcoal, and swirl the mixture for a few minutes.
-
Perform a hot filtration to remove any insoluble impurities (and charcoal, if used).
-
Allow the filtrate to cool slowly to room temperature.
-
Once crystal formation appears to be complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize the yield of crystals.
-
Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry under vacuum.[2]
Visualizations
References
Technical Support Center: Overcoming Solubility Challenges with 4-[2-(Trifluoromethyl)phenyl]-3-thiosemicarbazide
This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions (FAQs) to address solubility issues encountered with 4-[2-(Trifluoromethyl)phenyl]-3-thiosemicarbazide in biological assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound poorly soluble in aqueous assay buffers?
A1: Many organic compounds, particularly those with aromatic rings and lipophilic (hydrophobic) groups like the trifluoromethylphenyl group, exhibit low aqueous solubility.[1] This inherent hydrophobicity can lead to precipitation when the compound is diluted from an organic stock solution (like DMSO) into an aqueous biological medium, affecting assay accuracy and reproducibility.[2][3]
Q2: What is the recommended starting solvent for this compound?
A2: Dimethyl sulfoxide (DMSO) is a common and effective starting solvent for dissolving a wide range of polar and nonpolar compounds for in vitro assays.[4][5] It is advisable to prepare a high-concentration stock solution in 100% DMSO.
Q3: My compound precipitates when I add my DMSO stock to the aqueous assay buffer. What should I do?
A3: This is a common issue known as "DMSO precipitation." It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution.[3][6] Several strategies can be employed to overcome this, including optimizing the DMSO concentration, using co-solvents, or exploring alternative formulation approaches. These are detailed in the troubleshooting guide below.
Q4: What is the maximum concentration of DMSO that is safe for my cell-based assay?
A4: The tolerance of cell lines to DMSO varies. Typically, a final concentration of 0.5% to 1% (v/v) DMSO in the culture medium is considered safe for most cell lines, but it is crucial to determine the specific tolerance of your cell line.[7][8] Exceeding this limit can lead to cytotoxicity and artifacts in your experimental results.[4]
Q5: Are there any alternatives to DMSO?
A5: Yes, several alternative solvents and solubilization techniques can be considered if DMSO is problematic. These include other organic solvents like ethanol or acetone (at low final concentrations), or the use of co-solvents and formulation aids such as cyclodextrins, surfactants, or lipid-based formulations.[7][9][10] A newer, greener alternative to DMSO that has been explored is Cyrene™ (dihydrolevoglucosenone).[4]
Troubleshooting Guide
Issue 1: Compound Precipitation from DMSO Stock Upon Dilution
This guide will walk you through a systematic approach to resolving compound precipitation when diluting your DMSO stock of this compound into your aqueous assay buffer.
Workflow for Troubleshooting Precipitation:
Caption: Troubleshooting workflow for addressing compound precipitation.
Step-by-Step Troubleshooting:
-
Optimize DMSO Concentration:
-
Problem: High concentrations of DMSO can cause compounds to "crash out" when diluted into an aqueous buffer.
-
Solution: Ensure the final concentration of DMSO in your assay is as low as possible, ideally ≤ 0.5%.[8] This may require preparing a more concentrated initial stock in DMSO, if possible, to minimize the volume added to the assay medium.
-
Protocol: See Experimental Protocol 1: DMSO Vehicle Control and Optimization.
-
-
Introduce a Co-solvent:
-
Problem: If reducing the DMSO concentration is not sufficient, a water-miscible organic co-solvent can help maintain solubility.
-
Solution: Consider using co-solvents such as polyethylene glycol 300/400 (PEG-300/400), propylene glycol, or glycerol.[1][10] These can be added to the aqueous buffer before the addition of the compound stock.
-
Protocol: See Experimental Protocol 2: Co-solvent Solubility Enhancement.
-
-
Utilize Formulation Aids:
-
Problem: For highly insoluble compounds, more advanced formulation strategies may be necessary.
-
Solution: Employing cyclodextrins (like HP-β-CD) can form inclusion complexes with the compound, increasing its aqueous solubility.[6][9][10] Surfactants (e.g., Tween 80) can also be used to create micelles that encapsulate the compound.[10]
-
Protocol: See Experimental Protocol 3: Cyclodextrin-Mediated Solubilization.
-
Issue 2: Inconsistent Assay Results or Low Potency
Decision Tree for Investigating Inconsistent Results:
Caption: Decision tree for diagnosing inconsistent assay data.
Troubleshooting Steps:
-
Confirm Complete Solubilization in Stock:
-
Problem: The compound may not be fully dissolved in the initial DMSO stock, especially after freeze-thaw cycles.[11]
-
Solution: Visually inspect your DMSO stock for any precipitate. If present, gently warm the solution (e.g., to 37°C) and vortex thoroughly. Consider preparing a fresh stock at a slightly lower concentration if precipitation is recurrent.
-
-
Evaluate Compound Adsorption:
-
Problem: Hydrophobic compounds can adsorb to plasticware, reducing the effective concentration in the assay.
-
Solution: Consider using low-adhesion microplates. Including a small amount of a non-ionic surfactant (e.g., 0.01% Tween 20) in the assay buffer can sometimes mitigate this issue, provided it does not interfere with the assay.
-
-
Perform a Solubility Assessment:
-
Problem: The actual solubility limit in your specific assay buffer may be unknown.
-
Solution: Conduct a simple kinetic or thermodynamic solubility experiment to determine the maximum soluble concentration of your compound under the exact assay conditions.
-
Data Presentation
Table 1: Recommended Solvent and Co-solvent Concentrations for Biological Assays
| Solvent/Co-solvent | Typical Final Concentration (v/v) | Notes |
| DMSO | ≤ 0.5% | Cell line dependent, always run a vehicle control.[8] |
| Ethanol | ≤ 0.5% | Can be cytotoxic at higher concentrations.[8] |
| PEG-400 | 1-5% | Generally well-tolerated by many cell types. |
| Propylene Glycol | 1-5% | Similar properties to PEG-400. |
| Glycerol | 1-10% | Can increase viscosity of the medium.[1] |
Table 2: Comparison of Solubilization Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Co-solvents | Reduces the polarity of the aqueous medium.[12] | Simple to implement, effective for moderately insoluble compounds. | Can affect protein stability or enzyme activity at high concentrations. |
| Cyclodextrins | Forms an inclusion complex with the hydrophobic molecule.[9][10] | High solubilizing capacity, generally low toxicity. | Can sometimes alter the free concentration of the compound.[6] |
| Surfactants | Forms micelles that encapsulate the compound.[10] | Effective for highly lipophilic compounds. | Can interfere with assays, potential for cell toxicity. |
| pH Modification | Adjusting pH to ionize the compound, increasing solubility.[10] | Very effective for ionizable compounds. | May not be suitable for this compound; can alter biological activity and is not compatible with all assays. |
Experimental Protocols
Experimental Protocol 1: DMSO Vehicle Control and Optimization
-
Objective: To determine the maximum tolerated DMSO concentration for your specific cell line and assay.
-
Methodology:
-
Prepare serial dilutions of DMSO in your complete cell culture medium to achieve final concentrations of 2%, 1%, 0.5%, 0.25%, 0.1%, and a no-DMSO control.
-
Seed your cells in a microplate according to your standard assay protocol.
-
Replace the medium with the DMSO-containing media and incubate for the duration of your assay.
-
At the end of the incubation period, measure cell viability using a suitable method (e.g., MTT, CellTiter-Glo®).
-
Determine the highest concentration of DMSO that does not significantly impact cell viability (e.g., >90% viability compared to the no-DMSO control). This is your maximum allowable DMSO concentration.
-
Experimental Protocol 2: Co-solvent Solubility Enhancement
-
Objective: To test the ability of a co-solvent to prevent precipitation of the test compound.
-
Methodology:
-
Prepare your aqueous assay buffer containing various concentrations of a co-solvent (e.g., 1%, 2%, and 5% PEG-400).
-
Prepare a high-concentration stock of this compound in 100% DMSO (e.g., 20 mM).
-
In a clear microplate, add the DMSO stock to each co-solvent buffer to achieve the final desired test concentration.
-
Include a control with no co-solvent.
-
Visually inspect for precipitation immediately and after a period that mimics your assay incubation time (e.g., 1 hour) at the relevant temperature. A nephelometer can be used for quantitative measurement.
-
Select the lowest concentration of co-solvent that prevents precipitation.
-
Experimental Protocol 3: Cyclodextrin-Mediated Solubilization
-
Objective: To use hydroxypropyl-beta-cyclodextrin (HP-β-CD) to increase the aqueous solubility of the compound.
-
Methodology:
-
Prepare a stock solution of HP-β-CD (e.g., 45% w/v) in water.
-
Prepare a series of aqueous buffers containing different final concentrations of HP-β-CD (e.g., 1 mM, 5 mM, 10 mM).
-
Add an excess amount of solid this compound to each buffer.
-
Shake the solutions at a constant temperature for 24-48 hours to reach equilibrium.
-
Centrifuge the samples to pellet the undissolved compound.
-
Carefully collect the supernatant and analyze the concentration of the dissolved compound by a suitable analytical method (e.g., HPLC-UV).
-
This will determine the solubility enhancement as a function of HP-β-CD concentration, allowing you to choose an appropriate concentration for your assay buffer.
-
References
- 1. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic Effects of Some Common Organic Solvents on MCF-7, RAW-264.7 and Human Umbilical Vein Endothelial Cells [ajmb.umsha.ac.ir]
- 9. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Compound precipitation in high-concentration DMSO solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
Optimization of reaction conditions for the synthesis of 4-[2-(Trifluoromethyl)phenyl]-3-thiosemicarbazide derivatives
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the synthesis of 4-[2-(trifluoromethyl)phenyl]-3-thiosemicarbazide and its derivatives. This resource is intended for researchers, scientists, and drug development professionals to facilitate a smooth and efficient synthesis process.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The most common and direct method for synthesizing this compound is the nucleophilic addition of hydrazine hydrate to 2-(trifluoromethyl)phenyl isothiocyanate. This reaction is typically performed in a polar protic solvent like ethanol or methanol.
Q2: What are the critical parameters to control for a successful synthesis?
A2: Key parameters to control include the reaction temperature, the purity of the starting materials (especially the isothiocyanate), and the dropwise addition of hydrazine hydrate to manage the exothermic nature of the reaction. The choice of solvent can also influence the reaction rate and the ease of product isolation.
Q3: How does the electron-withdrawing trifluoromethyl group on the phenyl ring affect the reaction?
A3: The strongly electron-withdrawing trifluoromethyl group (-CF₃) at the ortho position increases the electrophilicity of the isothiocyanate carbon, which can lead to a faster reaction rate compared to derivatives with electron-donating groups. However, it may also influence the solubility of the product and the potential for side reactions if the reaction conditions are not well-controlled.
Q4: What are the common methods for purifying the final product?
A4: The product often precipitates out of the reaction mixture upon completion. Purification can typically be achieved by filtration and washing the solid with a cold solvent such as ethanol to remove unreacted starting materials and soluble impurities. Recrystallization from a suitable solvent like ethanol or an ethanol/water mixture can be employed for further purification if needed.
Q5: How can I confirm the identity and purity of the synthesized this compound?
A5: The identity and purity of the final product can be confirmed using a combination of analytical techniques, including:
-
Melting Point: A sharp melting point range indicates high purity.
-
FTIR Spectroscopy: To identify characteristic functional group vibrations (N-H, C=S, C-F).
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry: To determine the molecular weight of the compound.
-
Elemental Analysis: To determine the elemental composition (C, H, N, S).
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Impure 2-(trifluoromethyl)phenyl isothiocyanate. | 1. Use freshly distilled or high-purity isothiocyanate. Check for decomposition of the starting material. |
| 2. Incomplete reaction. | 2. Increase the reaction time or gently warm the reaction mixture. Monitor the reaction progress using Thin Layer Chromatography (TLC). | |
| 3. Loss of product during workup. | 3. Ensure the product has fully precipitated before filtration. Use a minimal amount of cold solvent for washing to prevent the product from dissolving. | |
| Product is an Oil or Gummy Solid | 1. Presence of impurities. | 1. Attempt to triturate the oil with a non-polar solvent like hexane to induce solidification. If that fails, purify by column chromatography. |
| 2. Incomplete removal of solvent. | 2. Dry the product under high vacuum for an extended period. | |
| Discolored Product (Yellow or Brown) | 1. Presence of oxidized impurities. | 1. During recrystallization, add a small amount of activated charcoal to the hot solution and filter it through celite before cooling. |
| 2. Reaction temperature was too high. | 2. Maintain a lower reaction temperature, especially during the addition of hydrazine hydrate. | |
| Difficulty in Crystallization | 1. Solution is too concentrated or too dilute. | 1. Adjust the solvent volume. If the solution is too concentrated, add more solvent. If too dilute, carefully evaporate some of the solvent. |
| 2. Supersaturation. | 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solvent-air interface or by adding a seed crystal of the pure compound. | |
| 3. Presence of impurities inhibiting crystal formation. | 3. Purify the crude product by column chromatography before attempting recrystallization. |
Quantitative Data Summary
The following table summarizes reaction conditions and yields for the synthesis of 4-aryl-3-thiosemicarbazide derivatives, providing a comparative reference for the synthesis of this compound.
| Aryl Isothiocyanate | Solvent | Temperature | Time | Yield (%) | Reference |
| 4-(Trifluoromethyl)phenyl isothiocyanate | Absolute Ethanol | Reflux | 40 min | 94% | [1] |
| 2-Fluorophenyl isothiocyanate | 85% Ethanol | Room Temp. | 1 hr | Not specified | [2] |
| Phenyl isothiocyanate | Anhydrous Methanol | Reflux | 3-4 hrs | 79% | [3] |
| p-Tolyl isothiocyanate | Anhydrous Methanol | Reflux | 3-4 hrs | 85% | [3] |
| p-Methoxyphenyl isothiocyanate | Anhydrous Methanol | Reflux | 3-4 hrs | 88% | [3] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a similar procedure for a structurally related compound.[2]
Materials:
-
2-(Trifluoromethyl)phenyl isothiocyanate
-
Hydrazine hydrate (80-95%)
-
Ethanol (95% or absolute)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-(trifluoromethyl)phenyl isothiocyanate (1.0 equivalent) in ethanol.
-
Cool the solution in an ice bath to 0-5 °C.
-
To the cooled and stirring solution, add hydrazine hydrate (1.0-1.1 equivalents) dropwise over a period of 30-60 minutes, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours. The formation of a white precipitate should be observed.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting isothiocyanate is consumed.
-
Once the reaction is complete, collect the precipitated product by vacuum filtration using a Buchner funnel.
-
Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Dry the purified this compound under vacuum to obtain a white solid.
Visualizations
Experimental Workflow
Caption: A flowchart of the synthesis of this compound.
Troubleshooting Logic
Caption: A troubleshooting flowchart for common issues in the synthesis.
General Reaction Mechanism
Caption: The general reaction mechanism for the formation of the thiosemicarbazide.
References
Troubleshooting guide for the characterization of 4-[2-(Trifluoromethyl)phenyl]-3-thiosemicarbazide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the characterization of 4-[2-(Trifluoromethyl)phenyl]-3-thiosemicarbazide.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and straightforward synthesis involves the reaction of 2-(trifluoromethyl)phenyl isothiocyanate with hydrazine hydrate.[1] This reaction is typically carried out in a suitable solvent such as ethanol or methanol at room temperature or with gentle heating.[1][2]
Q2: What are the expected challenges in the characterization of this compound?
A2: Due to the presence of the trifluoromethyl (CF₃) group, researchers may encounter complexities in NMR spectroscopy, including C-F and H-F couplings. Mass spectrometry may also show characteristic fragmentation patterns related to the loss of the CF₃ group. Purity assessment is crucial, as side products from the synthesis can interfere with characterization and biological assays.
Q3: What are the potential biological activities of this compound?
A3: Thiosemicarbazide and thiosemicarbazone derivatives are known for a wide range of biological activities, including antimicrobial and anticancer properties.[3][4] Their mechanism of action is often linked to their ability to chelate metal ions, leading to the inhibition of essential enzymes like ribonucleotide reductase, generation of reactive oxygen species (ROS), and induction of apoptosis.[5][6][7]
Q4: How should I purify the synthesized this compound?
A4: Recrystallization is a common and effective method for purifying aryl thiosemicarbazides.[8] Ethanol or a mixture of ethanol and water are often suitable solvent systems.[8] If the product is colored, treatment with activated charcoal in the hot solution can help decolorize it.[8]
Troubleshooting Guide
This guide addresses specific issues that may arise during the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem 1: Complex or unexpected multiplets in the ¹H NMR spectrum.
-
Possible Cause: Coupling of protons on the phenyl ring with the fluorine atoms of the CF₃ group (⁴J-coupling). This is common for ortho-substituted trifluoromethyl groups.
-
Troubleshooting Steps:
-
Perform a ¹⁹F-decoupled ¹H NMR experiment: This will simplify the proton spectrum by removing H-F couplings, allowing for easier assignment of the aromatic protons.
-
Consult literature for similar compounds: Compare your spectrum with published data for other ortho-trifluoromethylphenyl derivatives to understand the expected coupling patterns.
-
Use simulation software: NMR simulation programs can help predict the spectrum based on expected chemical shifts and coupling constants, aiding in the interpretation of complex multiplets.
-
Problem 2: Difficulty in assigning quaternary carbons in the ¹³C NMR spectrum, especially the carbon attached to the CF₃ group.
-
Possible Cause: The carbon of the CF₃ group will appear as a quartet due to one-bond coupling with the three fluorine atoms (¹J). The aromatic carbon attached to the CF₃ group will also show coupling to the fluorine atoms (²J). These signals can sometimes be broad or have low intensity.
-
Troubleshooting Steps:
-
Increase the number of scans: This will improve the signal-to-noise ratio and help in identifying low-intensity quaternary carbon signals.
-
Use a DEPT (Distortionless Enhancement by Polarization Transfer) experiment: DEPT-135 and DEPT-90 experiments will help distinguish between CH, CH₂, and CH₃ groups, and by process of elimination, identify the quaternary carbons.
-
Perform a ¹⁹F-coupled ¹³C NMR: While this will show the C-F couplings, it can confirm the presence and multiplicity of the CF₃ carbon and the aromatic carbon attached to it.
-
Problem 3: Unexpected peaks in the NMR spectra.
-
Possible Cause: Presence of impurities from the synthesis, such as unreacted starting materials (2-(trifluoromethyl)phenyl isothiocyanate or hydrazine) or side products like 1,4-disubstituted thiosemicarbazides.[8]
-
Troubleshooting Steps:
-
Check the purity of starting materials: Ensure the purity of the isothiocyanate and hydrazine hydrate before starting the synthesis.
-
Optimize purification: Re-purify the compound using recrystallization from a different solvent system or by column chromatography.[9]
-
Acquire NMR spectra of starting materials: This will help in identifying any impurity peaks that correspond to the starting materials.
-
Mass Spectrometry (MS)
Problem 1: The molecular ion peak is weak or absent.
-
Possible Cause: The compound may be unstable under the ionization conditions (e.g., Electron Ionization - EI), leading to extensive fragmentation.
-
Troubleshooting Steps:
-
Use a soft ionization technique: Techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are less energetic and more likely to produce a prominent molecular ion peak ([M+H]⁺ or [M-H]⁻).
-
Optimize instrument parameters: Adjust the source temperature and other parameters to minimize in-source fragmentation.
-
Problem 2: Unidentified major fragment ions.
-
Possible Cause: Characteristic fragmentation patterns of the thiosemicarbazide or the trifluoromethylphenyl moiety.
-
Troubleshooting Steps:
-
Look for characteristic losses: Expect to see fragments corresponding to the loss of the CF₃ group (a loss of 69 Da) or cleavage of the thiosemicarbazide backbone.
-
Analyze high-resolution mass spectrometry (HRMS) data: HRMS provides the exact mass of the fragments, which can be used to determine their elemental composition and aid in their identification.
-
Infrared (IR) Spectroscopy
Problem 1: Broad or overlapping peaks in the N-H stretching region.
-
Possible Cause: Inter- and intramolecular hydrogen bonding involving the N-H groups of the thiosemicarbazide moiety.
-
Troubleshooting Steps:
-
Compare with literature data: The N-H stretching region for thiosemicarbazides is typically complex. Compare your spectrum with published data for similar compounds to confirm the expected peak positions.[2][10]
-
Perform a dilution study: In a non-polar solvent, intermolecular hydrogen bonding can be reduced upon dilution, which may lead to the sharpening of some N-H bands.
-
Elemental Analysis
Problem 1: Elemental analysis results do not match the calculated values within an acceptable range (±0.4%).
-
Possible Cause: The sample is impure or contains residual solvent.
-
Troubleshooting Steps:
-
Ensure the sample is thoroughly dry: Dry the sample under high vacuum for an extended period to remove any residual solvent. This can be confirmed by ¹H NMR.
-
Re-purify the sample: If drying does not resolve the issue, the sample is likely impure and requires further purification.
-
Check for hygroscopic behavior: Some compounds can absorb moisture from the air. Handle and store the sample in a desiccator.
-
Quantitative Data Summary
The following tables provide expected analytical data for this compound based on the analysis of structurally similar compounds.
Table 1: Expected NMR Spectral Data
| Nucleus | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) | Notes |
| ¹H NMR | ||||
| NH₂ | 4.5 - 5.5 | br s | - | Chemical shift can vary with concentration and solvent. |
| NH (phenyl) | 9.0 - 10.0 | s | - | |
| NH (hydrazine) | 8.0 - 9.0 | s | - | |
| Aromatic CH | 7.0 - 8.0 | m | Complex pattern due to H-H and H-F coupling. | |
| ¹³C NMR | ||||
| C=S | 180 - 185 | s | - | Thione carbon. |
| Aromatic C-N | 135 - 140 | s | ||
| Aromatic C-CF₃ | 125 - 130 | q | ²J ≈ 30-35 | Quartet due to coupling with three fluorine atoms. |
| Aromatic CH | 115 - 135 | d or m | May show coupling to fluorine. | |
| CF₃ | 120 - 125 | q | ¹J ≈ 270-280 | Quartet due to one-bond coupling with fluorine. |
| ¹⁹F NMR | ||||
| CF₃ | -60 to -65 | s | - | Relative to CFCl₃. |
Table 2: Expected FT-IR Characteristic Peaks
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (NH₂) | 3400 - 3200 | Medium, often multiple bands |
| N-H Stretch (NH) | 3200 - 3100 | Medium |
| C-H Stretch (Aromatic) | 3100 - 3000 | Medium to Weak |
| C=S Stretch (Thione) | 1300 - 1100 | Strong |
| C-F Stretch (CF₃) | 1350 - 1150 | Strong, often multiple bands |
| C-N Stretch | 1550 - 1450 | Medium to Strong |
Table 3: Expected Mass Spectrometry Fragmentation
| m/z | Possible Fragment | Notes |
| 235 | [M]⁺ | Molecular Ion |
| 176 | [M - NHNH₂]⁺ | Loss of the hydrazine group. |
| 166 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical. |
| 145 | [C₇H₄F₃]⁺ | Fragment of the trifluoromethylphenyl group. |
| 77 | [C₆H₅]⁺ | Phenyl fragment (less likely with CF₃ group). |
Table 4: Elemental Analysis Data for C₈H₈F₃N₃S
| Element | Calculated (%) |
| C | 40.85 |
| H | 3.43 |
| N | 17.86 |
| S | 13.63 |
Experimental Protocols
Synthesis of this compound [1][2]
-
Dissolve 2-(trifluoromethyl)phenyl isothiocyanate (1 equivalent) in absolute ethanol in a round-bottom flask equipped with a magnetic stirrer.
-
Add hydrazine hydrate (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours or until a precipitate forms. The reaction can be gently heated if necessary.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with a small amount of cold ethanol.
-
Purify the crude product by recrystallization from ethanol.
NMR Sample Preparation
-
Weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for thiosemicarbazides due to their polarity and the exchangeable nature of the NH protons.
-
Ensure the sample is fully dissolved before acquiring the spectrum. Gentle warming or sonication may be required.
Mass Spectrometry Sample Preparation (ESI)
-
Prepare a dilute solution of the sample (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of approximately 1-10 µg/mL with the same solvent, often with the addition of a small amount of formic acid (0.1%) to promote protonation for positive ion mode.
-
Infuse the sample solution directly into the mass spectrometer or inject it via an LC system.
Visualizations
Caption: Experimental workflow for the synthesis and characterization of this compound.
Caption: Troubleshooting workflow for common characterization issues.
Caption: Potential signaling pathways affected by thiosemicarbazone derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiosemicarbazone-Based Compounds: A Promising Scaffold for Developing Antibacterial, Antioxidant, and Anticancer Therapeutics | MDPI [mdpi.com]
- 5. Exploring the Anti-Cancer Activity of Novel Thiosemicarbazones Generated through the Combination of Retro-Fragments: Dissection of Critical Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiosemicarbazones Functioning as Zinc Metallochaperones to Reactivate Mutant p53 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The role of oxidative stress in activity of anticancer thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Enhancing the stability of 4-[2-(Trifluoromethyl)phenyl]-3-thiosemicarbazide for long-term storage
This technical support center provides guidance for researchers, scientists, and drug development professionals on enhancing the stability of 4-[2-(Trifluoromethyl)phenyl]-3-thiosemicarbazide for long-term storage.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the handling and storage of this compound.
| Issue | Possible Cause | Recommended Solution |
| Discoloration of Solid Compound (e.g., yellowing) | Oxidation due to exposure to air and/or light. | Store the compound under an inert atmosphere (e.g., argon or nitrogen) in an amber vial to protect from light. Ensure the container is tightly sealed. For long-term storage, refrigeration (-20°C) is recommended.[1] |
| Decreased Purity Over Time in Solution | Hydrolysis or solvent-mediated degradation. The rate of degradation can be influenced by the pH and nature of the solvent. | Prepare solutions fresh whenever possible. If storage of solutions is necessary, use aprotic, anhydrous solvents and store at low temperatures. Avoid acidic or basic conditions unless required for a specific experimental setup. Conduct preliminary stability studies in the chosen solvent system. |
| Inconsistent Results in Biological Assays | Degradation of the compound in the assay medium. Interaction with components of the medium. | Prepare stock solutions in a suitable, dry solvent (e.g., DMSO) at a high concentration and dilute into the aqueous assay medium immediately before use. Include a stability control in the experimental design by incubating the compound in the assay medium for the duration of the experiment and analyzing for degradation. |
| Precipitation of the Compound from Solution | Poor solubility or degradation leading to less soluble products. | Ensure the solvent is appropriate for the desired concentration. Sonication may aid in dissolution. If precipitation occurs upon storage, it may be a sign of degradation; the solution should be discarded and a fresh one prepared. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: For long-term stability, the solid compound should be stored in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at -20°C.[1] This minimizes exposure to light, moisture, and oxygen, which are potential drivers of degradation. For short-term storage, storage at 2-8°C under the same conditions is acceptable.
Q2: What are the primary degradation pathways for this compound?
A2: The primary degradation pathways are likely to be oxidation, hydrolysis, and photodecomposition.
-
Oxidation: The thiosemicarbazide moiety is susceptible to oxidation, which can lead to the formation of disulfide-bridged dimers or cyclized products like 1,3,4-thiadiazoles.[2][3]
-
Hydrolysis: The amide and thioamide bonds can be susceptible to hydrolysis, particularly under acidic or basic conditions, leading to the cleavage of the molecule.
-
Photodecomposition: The presence of the trifluoromethylphenyl group suggests potential sensitivity to light, which can lead to the formation of radical species and subsequent degradation products.[4]
Q3: How can I monitor the stability of my this compound sample?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This involves developing an HPLC method that can separate the intact compound from its potential degradation products. By analyzing samples at various time points, you can quantify the remaining amount of the active compound and detect the formation of any impurities.
Q4: Are there any known incompatibilities with common excipients?
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study to identify potential degradation pathways and products.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M NaOH.
-
Dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
-
Base Hydrolysis:
-
To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.
-
Incubate at 60°C for 24 hours.
-
Neutralize with an equivalent amount of 0.1 M HCl.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide.
-
Keep at room temperature for 24 hours, protected from light.
-
Dilute with the mobile phase for HPLC analysis.
-
-
Thermal Degradation:
-
Place the solid compound in a hot air oven at 80°C for 48 hours.
-
Dissolve the stressed solid in the mobile phase to a known concentration for HPLC analysis.
-
-
Photolytic Degradation:
-
Expose the solid compound to UV light (254 nm) and visible light (in a photostability chamber) for a defined period (e.g., 1.2 million lux hours and 200 watt hours/square meter).
-
Dissolve the exposed solid in the mobile phase for HPLC analysis.
-
3. Analysis:
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
-
Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify degradation peaks.
Protocol 2: Stability-Indicating HPLC Method
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.
-
Example Gradient: 0-20 min, 30-90% acetonitrile; 20-25 min, 90% acetonitrile; 25-30 min, 30% acetonitrile.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by UV-Vis spectral analysis of the compound (a photodiode array detector is recommended to assess peak purity).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
2. Method Validation:
-
The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Data Presentation
The following tables present hypothetical data from a forced degradation study to illustrate the expected stability profile.
Table 1: Degradation of this compound under Forced Degradation Conditions
| Stress Condition | % Degradation | Number of Degradation Products | Major Degradation Product (Retention Time) |
| 0.1 M HCl (60°C, 24h) | 15.2 | 2 | 8.5 min |
| 0.1 M NaOH (60°C, 24h) | 25.8 | 3 | 7.2 min |
| 3% H₂O₂ (RT, 24h) | 35.5 | 4 | 9.1 min |
| Thermal (80°C, 48h) | 8.1 | 1 | 10.3 min |
| Photolytic (UV/Vis) | 12.6 | 2 | 6.8 min |
Table 2: Long-Term Stability Data (Hypothetical)
| Storage Condition | Time Point | % Assay of Active Compound |
| 25°C / 60% RH | 0 Months | 100.0 |
| 3 Months | 98.5 | |
| 6 Months | 96.8 | |
| 40°C / 75% RH | 0 Months | 100.0 |
| 3 Months | 94.2 | |
| 6 Months | 89.7 |
Visualizations
Caption: Workflow for the forced degradation study of this compound.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. 479. Compounds related to thiosemicarbazide. Part VIII. The oxidation of thiosemicarbazones - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]
- 3. Reactivity of thiosemicarbazides with redox active metal ions: controlled formation of coordination complexes versus heterocyclic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SETAC Europe 35th Annual Meeting [setac.confex.com]
Strategies to reduce the toxicity of 4-[2-(Trifluoromethyl)phenyl]-3-thiosemicarbazide in vitro
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing 4-[2-(Trifluoromethyl)phenyl]-3-thiosemicarbazide in in vitro experiments. The following information is designed to help mitigate potential toxicity and ensure reliable experimental outcomes.
Troubleshooting Guides
Issue 1: Higher than expected cytotoxicity observed in preliminary screenings.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Precipitation: this compound may have limited solubility in aqueous media, leading to precipitate formation that can cause mechanical damage to cells or inaccurate concentration calculations. | 1. Solubility Test: Determine the maximal soluble concentration in your specific cell culture medium. 2. Solvent Optimization: Use a minimal amount of a biocompatible solvent like DMSO. Ensure the final solvent concentration is non-toxic to your cells (typically <0.5%). 3. Fresh Preparations: Prepare fresh stock solutions for each experiment. | Reduced variability in results and cytotoxicity levels that are more consistent with the compound's pharmacological activity. |
| High Cellular Sensitivity: The cell line being used may be particularly sensitive to this class of compounds. | 1. Cell Line Comparison: Test the compound on a panel of cell lines, including both cancerous and non-cancerous lines, to determine a therapeutic window.[1][2] 2. Time- and Dose-Response: Perform a detailed time-course and dose-response experiment to identify the optimal concentration and incubation time. | Identification of a suitable cell model and experimental conditions that minimize non-specific toxicity. |
| Oxidative Stress: The compound may be inducing high levels of reactive oxygen species (ROS), leading to rapid cell death. | 1. ROS Measurement: Quantify intracellular ROS levels using a fluorescent probe like DCFDA. 2. Antioxidant Co-treatment: Co-incubate cells with an antioxidant like N-acetylcysteine (NAC) to determine if cytotoxicity is ROS-dependent.[3] | A reduction in cytotoxicity upon co-treatment with an antioxidant would confirm the role of oxidative stress. |
Issue 2: Inconsistent results in apoptosis assays.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Timing of Assay: Apoptosis is a dynamic process. The time point chosen for the assay may be too early or too late to detect the peak apoptotic events. | 1. Time-Course Analysis: Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal window for apoptosis detection. 2. Assay Combination: Use a combination of assays that detect different stages of apoptosis (e.g., Annexin V for early apoptosis and caspase activity for mid-to-late apoptosis). | Clearer and more reproducible detection of apoptotic events. |
| Necrosis vs. Apoptosis: At higher concentrations, the compound may be inducing necrosis, which can confound apoptosis assay results. | 1. Annexin V and Propidium Iodide (PI) Staining: Use dual staining with Annexin V and PI to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[4][5][6] 2. Morphological Examination: Observe cell morphology under a microscope for signs of apoptosis (cell shrinkage, membrane blebbing) versus necrosis (cell swelling, membrane rupture). | Accurate quantification of the different modes of cell death induced by the compound. |
| Assay Interference: The compound may interfere with the assay components (e.g., auto-fluorescence). | 1. Compound-Only Control: Run a control with the compound in cell-free media to check for direct interactions with the assay reagents. 2. Alternative Assays: If interference is suspected, use an alternative assay that relies on a different detection principle (e.g., measure caspase-3/7 activity using a luminogenic substrate). | Reliable and artifact-free measurement of apoptosis. |
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of toxicity for this compound?
Based on studies of related thiosemicarbazide derivatives, the primary mechanisms of toxicity are likely to involve the induction of apoptosis and oxidative stress.[7][8][9] Some thiosemicarbazones have been shown to activate the JNK signaling pathway, which can lead to apoptosis.[7]
Q2: How can I reduce the general cytotoxicity of this compound in my experiments?
To mitigate non-specific cytotoxicity, consider the following strategies:
-
Co-treatment with Antioxidants: If oxidative stress is a confirmed mechanism, co-incubation with antioxidants like N-acetylcysteine (NAC) or Vitamin E may reduce off-target toxicity.[3]
-
Serum Concentration: The concentration of serum in your cell culture medium can influence compound activity and toxicity. Ensure consistency across experiments.
-
Structural Modification: For medicinal chemistry applications, minor structural modifications to the thiosemicarbazide scaffold could potentially reduce toxicity while retaining desired activity.[1]
Q3: Are there any known signaling pathways affected by this compound?
While specific data for this compound is limited, related compounds have been shown to activate stress-related signaling pathways, such as the JNK pathway, which is a key regulator of apoptosis.[7] It is plausible that this compound could have similar effects.
Quantitative Data Summary
Disclaimer: The following data is from studies on related thiosemicarbazide derivatives and is provided for illustrative purposes. The cytotoxicity of this compound may vary.
Table 1: Cytotoxicity of Various Thiosemicarbazide Derivatives in Different Cell Lines
| Compound | Cell Line | Assay | IC50 (µM) | Reference |
| 2-(3-(4-chlorophenyl)-3-hydroxybutanoyl)-N-phenylhydrazinecarbothioamide | MCF-7 (Breast Cancer) | MTT | ~15 | [7] |
| 1-(4-Fluorophenoxyacetyl)-4-(2-chlorophenyl)thiosemicarbazide | PC-3 (Prostate Cancer) | MTT | <100 | [10] |
| 1-(4-Fluorophenoxyacetyl)-4-(2,4-dichlorophenyl)thiosemicarbazide | A375 (Melanoma) | MTT | <100 | [10] |
| Triphenylphosphonium containing thiosemicarbazone derivative | PC-3 (Prostate Cancer) | MTT | 2.64 | [11] |
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures.[12][13][14][15]
-
Materials:
-
96-well plates
-
Cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 M HCl in isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound and incubate for the desired duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. DCFDA Assay for Intracellular ROS
This protocol is based on standard DCFDA/H2DCFDA assay methods.[16][17][18][19][20]
-
Materials:
-
96-well plates (black, clear bottom)
-
Cell culture medium (phenol red-free)
-
DCFDA (2',7'-dichlorofluorescin diacetate) stock solution
-
Hanks' Balanced Salt Solution (HBSS)
-
Fluorescence microplate reader
-
-
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to adhere.
-
Remove the culture medium and wash the cells with HBSS.
-
Load the cells with 10-20 µM DCFDA in HBSS and incubate for 30-45 minutes at 37°C in the dark.
-
Wash the cells with HBSS to remove excess probe.
-
Treat cells with this compound in phenol red-free medium.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) at different time points.
-
3. Annexin V/PI Apoptosis Assay
This protocol is a standard procedure for flow cytometry-based apoptosis detection.[4][5][6][21]
-
Materials:
-
Flow cytometry tubes
-
Annexin V-FITC (or other fluorophore)
-
Propidium Iodide (PI) solution
-
1X Annexin-binding buffer
-
Flow cytometer
-
-
Procedure:
-
Treat cells with the compound for the desired time.
-
Harvest both adherent and floating cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin-binding buffer at a concentration of 1x10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin-binding buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Visualizations
Caption: General experimental workflow for assessing in vitro toxicity.
Caption: Postulated signaling pathway for compound-induced apoptosis.
Caption: Decision tree for troubleshooting high cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, structural elucidation and cytotoxicity of new thiosemicarbazone derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 3. In vitro inhibitory effects of antioxidants on cytotoxicity of T-2 toxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kumc.edu [kumc.edu]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of thiosemicarbazone derivatives and evaluation of their cytotoxicity with emphasis on ferroptosis biomarkers; an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Thiosemicarbazone Derivative Induces in vitro Apoptosis in Metastatic PC-3 Cells via Activation of Mitochondrial Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. broadpharm.com [broadpharm.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. doc.abcam.com [doc.abcam.com]
- 19. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 20. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
Addressing challenges in the scale-up synthesis of 4-[2-(Trifluoromethyl)phenyl]-3-thiosemicarbazide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-[2-(Trifluoromethyl)phenyl]-3-thiosemicarbazide. The information is presented in a question-and-answer format to directly address common issues encountered during laboratory and scale-up synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common and straightforward synthesis involves the reaction of 2-(trifluoromethyl)phenyl isothiocyanate with hydrazine hydrate. This reaction is a nucleophilic addition of the hydrazine to the electrophilic carbon of the isothiocyanate group.
Q2: What are the key starting materials and reagents required?
The primary starting materials are 2-(Trifluoromethyl)phenyl isothiocyanate and hydrazine hydrate. A suitable solvent, typically a polar protic solvent like ethanol or methanol, is also required.
Q3: What are the typical reaction conditions?
The reaction is generally carried out at room temperature or with gentle heating. The use of an inert atmosphere is recommended to prevent side reactions with atmospheric moisture and carbon dioxide, especially on a larger scale.
Q4: What is the expected yield for this synthesis?
Yields for the synthesis of aryl thiosemicarbazides are often high, typically ranging from 80% to 95%, depending on the purity of the starting materials and the optimization of reaction conditions.
Q5: How can the purity of the final product be assessed?
The purity of this compound can be determined using standard analytical techniques such as melting point determination, Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like ¹H NMR, ¹³C NMR, and FT-IR.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | - Inactive or degraded hydrazine hydrate. - Low purity of 2-(trifluoromethyl)phenyl isothiocyanate. - Inappropriate solvent or reaction temperature. | - Use fresh, high-purity hydrazine hydrate. - Verify the purity of the isothiocyanate starting material. - Use anhydrous ethanol or methanol as the solvent. - If the reaction is slow at room temperature, gently heat the mixture to 40-50°C. |
| Formation of Side Products (e.g., symmetrical thiourea) | - Presence of moisture in the reaction. - Reaction of isothiocyanate with itself or with the product. | - Ensure all glassware is thoroughly dried and use anhydrous solvents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). - Add the hydrazine hydrate solution dropwise to the isothiocyanate solution to maintain a molar excess of hydrazine locally. |
| Difficulty in Product Isolation/Precipitation | - Product is soluble in the reaction solvent. - Insufficient reaction time for complete conversion. | - If the product does not precipitate upon cooling, try adding cold water to the reaction mixture to induce precipitation. - Monitor the reaction by TLC to ensure it has gone to completion before attempting to isolate the product. |
| Product is colored or has a strong odor | - Presence of unreacted isothiocyanate. - Formation of colored byproducts. | - Wash the crude product thoroughly with a non-polar solvent like hexane or petroleum ether to remove residual isothiocyanate. - Recrystallize the product from a suitable solvent (e.g., ethanol or methanol) to remove colored impurities. |
| Inconsistent Yields on Scale-up | - Poor heat and mass transfer. - Localized "hot spots" leading to side reactions. - Inefficient mixing. | - Ensure efficient stirring to maintain a homogeneous reaction mixture. - Control the rate of addition of hydrazine hydrate to manage the exothermicity of the reaction. - Use a jacketed reactor for better temperature control on a larger scale. |
Experimental Protocols
Laboratory-Scale Synthesis of this compound
Materials:
-
2-(Trifluoromethyl)phenyl isothiocyanate (1.0 eq)
-
Hydrazine hydrate (1.1 eq)
-
Anhydrous Ethanol
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (N₂ or Ar), dissolve 2-(trifluoromethyl)phenyl isothiocyanate in anhydrous ethanol.
-
Cool the solution to 0-5°C using an ice bath.
-
Slowly add a solution of hydrazine hydrate in anhydrous ethanol dropwise to the cooled isothiocyanate solution with vigorous stirring over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by TLC until the starting isothiocyanate spot disappears.
-
Upon completion, a white precipitate of this compound should form. If not, slowly add cold deionized water to induce precipitation.
-
Collect the precipitate by vacuum filtration and wash it with cold ethanol and then with petroleum ether.
-
Dry the product under vacuum to obtain the final product.
Purification by Recrystallization
-
Dissolve the crude this compound in a minimum amount of hot ethanol.
-
If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot filter the solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Data Presentation
Table 1: Typical Reaction Parameters for the Synthesis of this compound
| Parameter | Laboratory Scale (1-10 g) | Scale-up (100-500 g) |
| Solvent | Anhydrous Ethanol | Anhydrous Ethanol |
| Stoichiometry (Isothiocyanate:Hydrazine) | 1 : 1.1 | 1 : 1.05 - 1.1 |
| Temperature | 0°C to Room Temperature | 10-25°C (controlled addition) |
| Reaction Time | 2 - 4 hours | 4 - 6 hours |
| Typical Yield | 85 - 95% | 80 - 90% |
| Purity (after recrystallization) | >98% | >98% |
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for synthesis challenges.
Minimizing side product formation during the synthesis of 4-[2-(Trifluoromethyl)phenyl]-3-thiosemicarbazide
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side product formation during the synthesis of 4-[2-(Trifluoromethyl)phenyl]-3-thiosemicarbazide.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound?
A1: The most common and direct method for synthesizing 4-aryl-3-thiosemicarbazides is the nucleophilic addition of hydrazine hydrate to the corresponding aryl isothiocyanate. In this case, 2-(trifluoromethyl)phenyl isothiocyanate is reacted with hydrazine hydrate, typically in an alcohol solvent such as ethanol or methanol. This reaction is generally straightforward and proceeds at room temperature or with gentle heating.
Q2: What are the common side products I might encounter during this synthesis?
A2: Several side products can form during the synthesis of this compound. The most common include:
-
1,6-bis[2-(Trifluoromethyl)phenyl]carbohydrazide: This symmetrical byproduct can form if one molecule of hydrazine reacts with two molecules of the isothiocyanate.
-
Thiosemicarbazones: If there are any aldehyde or ketone impurities in the solvents or on the glassware, the highly reactive hydrazine moiety of the product can condense to form thiosemicarbazones.
-
Cyclization Products (Triazoles/Thiadiazoles): Under harsh reaction conditions, such as high temperatures or the presence of strong acids or bases, the thiosemicarbazide product can undergo intramolecular cyclization to form triazole or thiadiazole derivatives.
-
Unreacted Starting Materials: Incomplete reaction will result in the presence of 2-(trifluoromethyl)phenyl isothiocyanate and hydrazine hydrate in the crude product.
Q3: How can I minimize the formation of the 1,6-bis[2-(Trifluoromethyl)phenyl]carbohydrazide byproduct?
A3: To minimize the formation of this symmetrical byproduct, it is crucial to control the stoichiometry of the reactants. Using a slight excess of hydrazine hydrate can help to ensure that the isothiocyanate is fully consumed in a 1:1 ratio. A slow, dropwise addition of the isothiocyanate to a stirred solution of hydrazine hydrate is also recommended to maintain a localized excess of hydrazine throughout the reaction.
Q4: My final product is discolored (yellowish or brownish). What is the cause and how can I fix it?
A4: Discoloration in the final product is often due to the presence of oxidized impurities or residual starting materials. To obtain a white or off-white product, recrystallization is highly effective. Ethanol or a mixture of ethanol and water are commonly used solvents for this purpose. If the color persists after recrystallization, treating the hot solution with a small amount of activated charcoal before filtration can help to remove colored impurities. It is also advisable to perform the reaction and purification under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Q5: I am having difficulty inducing crystallization during purification. What steps can I take?
A5: If your product "oils out" or fails to crystallize, several techniques can be employed. Try scratching the inside of the flask at the solution-air interface with a glass rod to create nucleation sites. Seeding the solution with a tiny crystal of the pure product (if available) can also initiate crystallization. Slow cooling of the solution, first to room temperature and then in an ice bath, promotes the formation of larger, purer crystals. If the compound is too soluble in the chosen solvent, you can try adding an anti-solvent (a solvent in which the product is insoluble) dropwise to the solution until turbidity is observed, and then allowing it to stand.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction. - Loss of product during workup or purification. - Sub-optimal reaction temperature. | - Monitor the reaction by Thin Layer Chromatography (TLC) to ensure completion. - Increase the reaction time or gently heat the mixture (e.g., 40-50 °C). - Minimize the amount of solvent used for recrystallization to avoid product loss. - Ensure the pH is neutral before product isolation. |
| Presence of Multiple Spots on TLC | - Formation of side products. - Unreacted starting materials. | - Confirm the identity of the main product and impurities by comparing with standards if available. - Optimize stoichiometry and reaction conditions (see FAQs). - Purify the crude product by recrystallization or column chromatography. |
| Low Melting Point and/or Broad Melting Range | - Presence of impurities. | - Recrystallize the product until a sharp and consistent melting point is achieved. - Ensure the product is thoroughly dried to remove residual solvent. |
| Formation of an Insoluble Precipitate During Reaction | - The desired product is likely precipitating from the reaction mixture. | - This is often a good indication that the reaction is proceeding. Continue stirring for the recommended time to ensure completion. The product can then be isolated by filtration. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from general procedures for the synthesis of 4-aryl-3-thiosemicarbazides.
Materials:
-
2-(Trifluoromethyl)phenyl isothiocyanate
-
Hydrazine hydrate (98%)
-
Absolute Ethanol
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve hydrazine hydrate (1.1 equivalents) in absolute ethanol.
-
Cool the solution in an ice-water bath.
-
Dissolve 2-(trifluoromethyl)phenyl isothiocyanate (1.0 equivalent) in a minimal amount of absolute ethanol and add it to the dropping funnel.
-
Add the isothiocyanate solution dropwise to the stirred hydrazine hydrate solution over a period of 30-60 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC until the isothiocyanate spot is no longer visible.
-
The resulting white precipitate is collected by vacuum filtration.
-
Wash the crude product with a small amount of cold ethanol to remove any unreacted starting materials.
-
The product can be further purified by recrystallization from ethanol or an ethanol/water mixture.
Protocol for Minimizing Side Product Formation
To minimize the formation of the 1,6-bis[2-(trifluoromethyl)phenyl]carbohydrazide side product, the following optimized conditions can be applied.
| Parameter | Recommended Condition | Rationale |
| Stoichiometry | 1.1 - 1.2 equivalents of hydrazine hydrate | Ensures a slight excess of hydrazine to favor the 1:1 reaction. |
| Addition Method | Slow, dropwise addition of isothiocyanate to hydrazine | Maintains a localized excess of hydrazine, preventing one hydrazine molecule from reacting with two isothiocyanate molecules. |
| Temperature | 0 °C to room temperature | Controls the reaction rate and minimizes the potential for side reactions that may be favored at higher temperatures. |
| Solvent | Absolute Ethanol | Provides good solubility for the reactants and allows for easy precipitation of the product upon formation. |
Visualizing Reaction Pathways
The following diagrams illustrate the main synthetic pathway and a common side reaction.
Caption: Main synthetic pathway for this compound.
Caption: Formation of a common dimeric side product.
Technical Support Center: Optimizing In Vivo Formulations for 4-[2-(Trifluoromethyl)phenyl]-3-thiosemicarbazide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vivo formulation of 4-[2-(Trifluoromethyl)phenyl]-3-thiosemicarbazide and other poorly soluble thiosemicarbazide derivatives. The guidance is based on established principles of pharmaceutical formulation for compounds with limited aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: My this compound compound shows promising in vitro activity but poor efficacy in animal models. What could be the underlying issue?
A1: A significant discrepancy between in vitro potency and in vivo efficacy often points to poor oral bioavailability.[1] This means that after administration, an insufficient amount of the compound reaches the systemic circulation to elicit a therapeutic effect. The primary reasons for this are typically low aqueous solubility and/or poor membrane permeability, which are common challenges for complex molecules like thiosemicarbazide derivatives.[1][2]
Q2: What are the critical first steps in developing an effective in vivo formulation for a poorly soluble compound?
A2: A systematic approach is crucial. The initial phase should involve pre-formulation studies to characterize the physicochemical properties of your compound.[1] Key parameters to investigate include:
-
Solubility: Determine the solubility in various pharmaceutically acceptable solvents and at different pH levels.
-
LogP: Assess the lipophilicity of the compound.[3]
-
Solid-State Characterization: Identify whether the compound is crystalline or amorphous, as this impacts the dissolution rate.[1]
This data will inform the selection of the most appropriate formulation strategy.
Q3: What are the most common formulation strategies for compounds like this compound?
A3: For poorly soluble compounds, several strategies can be employed to enhance bioavailability for in vivo studies. These range from simple solutions to more complex systems:[4]
-
Co-solvent Solutions: Dissolving the compound in a mixture of a primary solvent and one or more co-solvents.
-
Suspensions: Dispersing the solid compound in a liquid vehicle, typically with the aid of wetting and suspending agents.
-
Lipid-Based Formulations: Dissolving or suspending the drug in oils, surfactants, or a combination thereof to improve absorption.[4]
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix to enhance the dissolution rate.[2]
-
Nanoformulations: Reducing the particle size of the drug to the nanoscale to increase surface area and dissolution velocity.[5][6]
Troubleshooting Guides
Issue 1: Compound Precipitation After Administration of a Co-solvent Solution
Problem: The compound dissolves in the co-solvent vehicle but precipitates in the gastrointestinal tract upon dilution with aqueous fluids, leading to low and variable absorption.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Detailed Steps & Protocols:
-
Assess pH-Solubility:
-
Protocol: Prepare saturated solutions of the compound in buffers ranging from pH 1.2 to 7.4. Agitate at 37°C until equilibrium is reached. Quantify the concentration using a suitable analytical method like HPLC.
-
-
Incorporate Precipitation Inhibitors: Polymers such as hydroxypropyl methylcellulose (HPMC) or polyvinylpyrrolidone (PVP) can help maintain a supersaturated state in the gut.
-
Protocol: Add the inhibitor to the aqueous phase before mixing with the drug-containing co-solvent. Typical concentrations range from 0.5% to 2% (w/v).
-
-
Transition to Lipid-Based Systems: If precipitation remains an issue, a lipid-based formulation can help solubilize the compound throughout the digestion and absorption process.
Issue 2: Poor Physical Stability of a Suspension Formulation
Problem: The solid particles in the suspension either settle too quickly (caking) or aggregate, leading to inaccurate dosing and variable absorption.
Troubleshooting & Optimization:
| Problem | Potential Cause | Recommended Solution | Typical Excipient Concentrations |
| Rapid Settling | Insufficient viscosity of the vehicle. | Add a suspending agent to increase viscosity (e.g., methylcellulose, carboxymethylcellulose, xanthan gum). | 0.2% - 1.0% w/v |
| Particle Aggregation | Poor wetting of the drug particles. | Incorporate a wetting agent (e.g., polysorbate 80, docusate sodium) to reduce the surface tension. | 0.05% - 0.5% w/v |
| Caking (Hard Sediment) | Strong particle-particle attraction. | In addition to wetting and suspending agents, consider particle size reduction (micronization) to increase stability. | N/A |
Experimental Protocol: Preparing a Stable Suspension
-
Particle Size Reduction (Optional but Recommended): If feasible, micronize the this compound to a uniform particle size (e.g., <10 µm) to improve stability and dissolution.
-
Wetting the Active Pharmaceutical Ingredient (API): Create a paste by levigating the API powder with a small amount of the wetting agent.
-
Preparing the Vehicle: Separately, dissolve the suspending agent in the main vehicle (e.g., purified water or a buffer).
-
Combining and Homogenizing: Gradually add the API paste to the vehicle while stirring. Homogenize the mixture using a high-shear mixer to ensure uniform particle dispersion.
Issue 3: Low and Inconsistent Bioavailability
Problem: Despite achieving a stable formulation, the in vivo exposure of the compound remains low and varies significantly between subjects.
Decision Pathway for Bioavailability Enhancement:
Caption: Decision pathway for enhancing bioavailability.
Advanced Formulation Strategies:
-
Amorphous Solid Dispersions:
-
Concept: Converting the crystalline drug into a higher-energy amorphous state within a polymer matrix can significantly increase its dissolution rate.[1][2]
-
Methodology (Spray Drying):
-
Polymer & Solvent Selection: Choose a suitable polymer (e.g., HPMC, PVP) and a common solvent that dissolves both the drug and the polymer.[1]
-
Solution Preparation: Create a solution with a specific drug-to-polymer ratio (e.g., 1:3).
-
Spray Drying: Atomize the solution in a spray dryer with optimized parameters (e.g., inlet temperature, feed rate) to rapidly evaporate the solvent, leaving the drug dispersed in the polymer.[1]
-
-
-
Lipid-Based Formulations (e.g., Self-Emulsifying Drug Delivery Systems - SEDDS):
-
Concept: These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as gastrointestinal fluids. This enhances solubilization and absorption.
-
Common Excipients:
-
| Component | Example | Typical Concentration Range (% w/w) |
| Oil Phase | Capryol 90, Labrafil M 1944 CS | 30 - 60 |
| Surfactant | Kolliphor RH 40, Tween 80 | 20 - 50 |
| Co-solvent | Transcutol HP, PEG 400 | 10 - 30 |
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Lipophilicity Studies on Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Nanoformulations of anticancer thiosemicarbazones to reduce methemoglobin formation and improve anticancer activity - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative analysis of the biological activity of 4-[2-(Trifluoromethyl)phenyl]-3-thiosemicarbazide and its analogs.
A Comparative Analysis of the Biological Activity of 4-[2-(Trifluoromethyl)phenyl]-3-thiosemicarbazide and Its Analogs
Introduction
Thiosemicarbazides are a class of compounds characterized by the -NH-CS-NH-NH- structural motif. They have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[1][2][3] The biological activity of these compounds is often attributed to their ability to chelate metal ions, which can be crucial for the function of various enzymes, or their capacity to inhibit enzymes like ribonucleotide reductase and topoisomerase II.[1][4] This guide provides a comparative analysis of the biological activity of this compound and its analogs, with a focus on their anticancer and antibacterial effects, supported by experimental data from various studies. The inclusion of a trifluoromethyl group is often explored in medicinal chemistry to enhance metabolic stability and binding affinity.
Synthesis of 4-Aryl-3-Thiosemicarbazide Derivatives
The general synthesis of 4-aryl-3-thiosemicarbazide derivatives is a relatively straightforward process. A common method involves the reaction of an appropriate aryl isothiocyanate with hydrazine hydrate in a suitable solvent such as ethanol or methanol.[1][5] The reaction mixture is typically stirred at room temperature or gently heated to produce the desired product.[1] Subsequent reaction with an aldehyde or ketone can yield the corresponding thiosemicarbazones.[6]
Comparative Anticancer Activity
Several studies have evaluated the in vitro anticancer activity of thiosemicarbazide analogs against various cancer cell lines. The trifluoromethyl substituent, in particular, has been shown to influence the cytotoxic potential of these compounds. The data below summarizes the 50% inhibitory concentration (IC50) values for various analogs.
Table 1: Comparative Anticancer Activity (IC50 in µM) of Thiosemicarbazide Analogs
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| 1-(3-Trifluoromethylbenzoyl)-4-(3-chlorophenyl)thiosemicarbazide (3a) | SW620 | 69.02 | [7] |
| 1-(Diphenylacetyl)-4-(4-methylphenyl)thiosemicarbazide (1b) | - | Potent | [2] |
| 3-Methoxybenzaldehyde thiosemicarbazone (3-MBTSc) | MCF-7 | 2.82 | |
| 4-Nitrobenzaldehyde thiosemicarbazone (4-NBTSc) | MCF-7 | 7.10 | [8] |
| 1-(4-Fluorophenoxyacetyl)-4-(phenyl)thiosemicarbazide (AB2) | LNCaP | 108.14 | |
| Doxorubicin (Reference Drug) | B16F10 | 0.6 µg/mL | [9][10] |
| Cisplatin (Reference Drug) | PC3 | >10 | [11] |
Note: Direct IC50 values for this compound were not available in the provided search results. The table presents data for structurally related analogs to provide a comparative context. Some values were reported in µg/mL and are presented as such.
Studies suggest that electron-withdrawing groups, such as halogens and nitro groups, on the phenyl ring can enhance the anticancer effects of thiosemicarbazide derivatives.[9][10] For instance, compounds with chloro, bromo, and nitro substitutions have demonstrated significant anticancer activity, sometimes comparable to the reference drug doxorubicin.[9][10] The mechanism of action is often linked to the inhibition of ribonucleotide reductase, an enzyme crucial for DNA synthesis, and the induction of apoptosis.[4] Some thiosemicarbazones have also been shown to inhibit topoisomerase IIα.[12]
Comparative Antimicrobial Activity
Thiosemicarbazide derivatives have also been investigated for their antibacterial and antifungal activities. The presence and position of substituents on the aryl ring play a crucial role in determining the antimicrobial potency.
Table 2: Comparative Antibacterial Activity (MIC in µg/mL) of Thiosemicarbazide Analogs
| Compound/Analog | S. aureus | S. epidermidis | Reference |
| 1-(3-Trifluoromethylbenzoyl)-4-(3-chlorophenyl)thiosemicarbazide (3a) | 1.95-3.9 | 15.63 | [7] |
| 1-(3-Trifluoromethylbenzoyl)-4-(3-fluorophenyl)thiosemicarbazide (3e) | 15.63-31.25 | - | [7] |
| Trifluoromethyl derivatives (15a, 15b, 16b) | 7.82-31.25 | - | [13] |
| Cefuroxime (Reference Drug) | - | - | [7][13] |
| Vancomycin (Reference Drug) | - | - | [7] |
Note: The specific isomers (ortho, meta, para) of the trifluoromethylphenyl group significantly impact the activity. The table highlights the potent activity of some trifluoromethyl-containing analogs against Gram-positive bacteria.
The antibacterial activity of thiosemicarbazides is often more pronounced against Gram-positive bacteria.[7][13] The trifluoromethyl group appears to be a key pharmacophore for this activity.[13][14] The mechanism of antibacterial action is thought to involve the inhibition of essential enzymes, such as DNA gyrase and topoisomerase IV, although further research is needed to fully elucidate this.[14][15]
Experimental Protocols
In Vitro Anticancer Activity: MTT Assay
The anticancer activity of thiosemicarbazide analogs is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[8][9]
-
Cell Culture: Cancer cell lines (e.g., B16F10 melanoma, MCF-7 breast cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and a reference drug (e.g., doxorubicin) and incubated for a specified period (e.g., 48 hours).[8]
-
MTT Addition: After incubation, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated further to allow the viable cells to metabolize MTT into formazan crystals.
-
Solubilization and Absorbance Reading: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength.
-
IC50 Calculation: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.[8]
In Vitro Antimicrobial Activity: Broth Microdilution Method
The minimum inhibitory concentration (MIC) of the compounds against various bacterial strains is typically determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[5][13]
-
Inoculum Preparation: Bacterial strains are cultured, and the inoculum is prepared and standardized to a specific concentration.
-
Compound Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., temperature, time).
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]
Conclusion
4-Aryl-3-thiosemicarbazides, particularly those bearing a trifluoromethylphenyl moiety, represent a promising class of compounds with significant biological activities. The available data indicates that the nature and position of substituents on the phenyl ring are critical determinants of their anticancer and antibacterial potency. Specifically, electron-withdrawing groups like trifluoromethyl and halogens often enhance the biological effects. While a direct and comprehensive comparative analysis of this compound is limited, the collective evidence from its analogs strongly supports its potential as a scaffold for the development of novel therapeutic agents. Further structure-activity relationship studies are warranted to optimize the efficacy and selectivity of these compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. Pharmacological and Structure-Activity Relationship Evaluation of 4-aryl-1-Diphenylacetyl(thio)semicarbazides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. archives.ijper.org [archives.ijper.org]
- 10. researchgate.net [researchgate.net]
- 11. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Structure-activity relationship studies of microbiologically active thiosemicarbazides derived from hydroxybenzoic acid hydrazides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the In Vitro Antimicrobial Potential of 4-[2-(Trifluoromethyl)phenyl]-3-thiosemicarbazide Against Resistant Bacterial Strains: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential in vitro antimicrobial activity of 4-[2-(Trifluoromethyl)phenyl]-3-thiosemicarbazide against a panel of clinically significant resistant bacterial strains. While specific experimental data for this exact compound is not publicly available, this guide summarizes the known activity of structurally similar thiosemicrabazide derivatives, particularly those bearing a trifluoromethylphenyl moiety. This information is juxtaposed with the performance of established antimicrobial agents against the same resistant pathogens, offering a baseline for evaluating its potential therapeutic efficacy.
Comparative Antimicrobial Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) values for comparator antibiotics against key resistant bacterial strains. This data provides a benchmark for the expected or desired activity of novel compounds like this compound. Thiosemicarbazide derivatives have shown promising activity against Gram-positive bacteria, including Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2] It is hypothesized that this compound would exhibit similar activity.
Table 1: In Vitro Activity Against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Antimicrobial Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Vancomycin | 1 | 2 |
| Linezolid | 1 | 2 |
| Daptomycin | 0.5 | 1 |
Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Data is compiled from multiple sources.[3][4][5][6][7]
Table 2: In Vitro Activity Against Vancomycin-Resistant Enterococcus faecium (VRE)
| Antimicrobial Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Linezolid | 1 | 2 |
| Daptomycin | 1 | 1.5 |
Note: Data is compiled from multiple sources.[8]
Table 3: In Vitro Activity Against Extended-Spectrum β-Lactamase (ESBL)-Producing Escherichia coli
| Antimicrobial Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Ceftazidime-avibactam | 0.19 | 0.38 |
| Meropenem | ≤0.03 | 0.06 |
Note: Data is compiled from multiple sources.[9]
Table 4: In Vitro Activity Against Carbapenem-Resistant Enterobacteriaceae (CRE)
| Antimicrobial Agent | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Ceftazidime-avibactam | 0.5 | 2 |
| Meropenem | 8 | >64 |
Note: Data is compiled from multiple sources.
Experimental Protocols
The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent using the broth microdilution method, based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[10][11][12]
Broth Microdilution Method for MIC Determination
-
Preparation of Antimicrobial Agent Stock Solution:
-
Accurately weigh the antimicrobial agent (e.g., this compound).
-
Dissolve the compound in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to create a high-concentration stock solution.
-
Perform serial two-fold dilutions of the stock solution in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve the desired concentration range for testing.
-
-
Preparation of Bacterial Inoculum:
-
From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation of Microtiter Plates:
-
Dispense 100 µL of the appropriate antimicrobial dilution into each well of a 96-well microtiter plate.
-
Add 100 µL of the prepared bacterial inoculum to each well.
-
Include a growth control well (broth and inoculum, no antimicrobial) and a sterility control well (broth only).
-
-
Incubation:
-
Cover the microtiter plates and incubate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation of Results:
-
The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Growth is indicated by turbidity or a pellet at the bottom of the well.
-
Putative Mechanism of Action
Thiosemicarbazide derivatives are believed to exert their antibacterial effect through the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, repair, and recombination. By targeting the ATP-binding site of these enzymes, thiosemicarbazides can disrupt their function, leading to bacterial cell death.
Caption: Proposed mechanism of action for this compound.
Experimental Workflow
The process of evaluating the in vitro antimicrobial activity of a novel compound involves a systematic workflow from initial screening to the determination of key activity parameters.
Caption: Experimental workflow for in vitro antimicrobial susceptibility testing.
References
- 1. Design, Synthesis, Antibacterial Evaluations and In Silico Studies of Novel Thiosemicarbazides and 1,3,4-Thiadiazoles [mdpi.com]
- 2. Novel thiosemicarbazide derivatives with 4-nitrophenyl group as multi-target drugs: α-glucosidase inhibitors with antibacterial and antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of Thiosemicarbazide Derivatives Endowed with High Activity toward Mycobacterium Bovis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antibacterial and antifungal activities of N-(tetra-O-acetyl-β-d-glucopyranosyl)thiosemicarbazones of substituted 4-formylsydnones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and antimicrobial activity of thiosemicarbazides, s-triazoles and their Mannich bases bearing 3-chlorophenyl moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial activity and SAR study of some novel thiosemicarbazide derivatives bearing piperidine moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. Biological and docking studies of topoisomerase IV inhibition by thiosemicarbazides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods for 4-[2-(Trifluoromethyl)phenyl]-3-thiosemicarbazide
This guide presents a comparative analysis of two common analytical methods for the quantification of 4-[2-(Trifluoromethyl)phenyl]-3-thiosemicarbazide in research and development settings: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The experimental data provided herein is illustrative, representing typical performance characteristics of these techniques to serve as a benchmark for researchers, scientists, and drug development professionals in establishing and cross-validating their own analytical methods.
In drug development, ensuring the consistency and reliability of analytical data is paramount. Cross-validation of analytical methods is a critical process undertaken when two or more methods are used to generate data for the same analyte, for instance, when a method is updated or when samples are analyzed at different laboratories. This process guarantees the integrity of data throughout the lifecycle of a drug product, from preclinical research to clinical trials.
The core parameters evaluated during method validation and cross-validation typically include accuracy, precision, selectivity, sensitivity, linearity, range, and stability. This guide will delve into a comparison of HPLC-UV and LC-MS/MS for the analysis of this compound, providing detailed experimental protocols and data presented in a clear, tabular format.
Table 1: Comparison of HPLC-UV and LC-MS/MS Method Validation Parameters for this compound
| Validation Parameter | HPLC-UV | LC-MS/MS | Typical Acceptance Criteria |
| Linearity (r²) | 0.9992 | 0.9998 | r² ≥ 0.995[1] |
| Range | 1 - 100 µg/mL | 0.1 - 100 ng/mL | Assay: 80-120% of test concentration[1] |
| Accuracy (% Recovery) | 98.5% - 101.2% | 99.1% - 100.8% | 98.0% - 102.0% for assay[1][2] |
| Precision (% RSD) | |||
| - Repeatability | ≤ 1.5% | ≤ 1.2% | ≤ 2%[1][2] |
| - Intermediate Precision | ≤ 2.0% | ≤ 1.8% | ≤ 3-5%[1] |
| Limit of Detection (LOD) | 0.5 µg/mL | 0.05 ng/mL | Signal-to-Noise Ratio ≥ 3:1[1] |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.1 ng/mL | Signal-to-Noise Ratio ≥ 10:1[1] |
| Selectivity | No interference from blank | No interference from blank | No significant interfering peaks at the retention time of the analyte |
Experimental Protocols
High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is suitable for the quantification of this compound in bulk drug substance and simple formulations where high sensitivity is not a primary requirement.
Instrumentation and Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
UV Detection: 254 nm
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Solution: Prepare the sample by dissolving the material in acetonitrile to obtain a theoretical concentration within the calibration range.
Validation Procedure:
-
Linearity: Inject the working standard solutions in triplicate and construct a calibration curve by plotting the peak area against the concentration. Perform a linear regression analysis.
-
Accuracy: Analyze samples of known concentration at three levels (e.g., 80%, 100%, and 120% of the target concentration) and calculate the percentage recovery.
-
Precision:
-
Repeatability: Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst and/or instrument.
-
-
LOD and LOQ: Determine the concentrations that yield a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for the quantification of this compound in complex matrices such as biological fluids, where high sensitivity and selectivity are crucial.
Instrumentation and Conditions:
-
LC System: Shimadzu Nexera X2 or equivalent
-
MS System: Sciex Triple Quad 5500 or equivalent
-
Column: Waters Acquity UPLC BEH C18, 2.1 x 50 mm, 1.7 µm
-
Mobile Phase:
-
A: 0.1% Formic acid in Water
-
B: 0.1% Formic acid in Acetonitrile
-
-
Gradient Elution: Start at 10% B, increase to 90% B over 3 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Analyte: Precursor ion > Product ion (To be determined by infusion of the standard)
-
Internal Standard (IS): (A structurally similar molecule, e.g., a stable isotope-labeled version)
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method.
-
Working Standard Solutions: Serially dilute the stock solution to prepare working standards ranging from 0.1 ng/mL to 100 ng/mL in the appropriate matrix (e.g., plasma).
-
Sample Preparation (Protein Precipitation): To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard. Vortex for 1 minute and centrifuge at 10,000 rpm for 5 minutes. Transfer the supernatant for analysis.
Validation Procedure:
-
Linearity: Analyze the calibration standards and plot the peak area ratio (analyte/IS) against the concentration. Use a weighted linear regression.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations in the matrix on three different days.
-
Selectivity: Analyze blank matrix samples from at least six different sources to check for interferences.
-
Matrix Effect: Evaluate the ion suppression or enhancement by comparing the response of the analyte in the post-extracted matrix with the response in a neat solution.
-
Stability: Assess the stability of the analyte in the matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).
Visualizations
Caption: General workflow for the development and validation of analytical methods.
Caption: Hypothetical signaling pathway for a thiosemicarbazide derivative.
References
Comparative Analysis of 4-[2-(Trifluoromethyl)phenyl]-3-thiosemicarbazide Derivatives: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The thiosemicarbazide scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and anticonvulsant properties. The introduction of a trifluoromethylphenyl moiety is a well-established strategy to enhance the pharmacological profile of lead compounds by improving metabolic stability and membrane permeability. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-[2-(Trifluoromethyl)phenyl]-3-thiosemicarbazide derivatives, drawing upon available experimental data from closely related analogs to elucidate the impact of structural modifications on their biological efficacy.
Structure-Activity Relationship Insights
While a systematic SAR study on a series of this compound derivatives is not extensively documented in publicly available literature, valuable insights can be extrapolated from studies on isomeric and analogous compounds. The primary areas of chemical modification on the thiosemicarbazide core that influence biological activity are substitutions at the N1 and N4 positions.
Antimicrobial Activity
Studies on 1-(3-trifluoromethylbenzoyl)thiosemicarbazides, structural isomers of the target compounds, reveal key determinants for antibacterial efficacy. The nature of the substituent at the N4-position of the thiosemicarbazide core plays a critical role in modulating the antimicrobial spectrum and potency.
Generally, the introduction of halogen atoms on the N4-phenyl ring enhances antibacterial activity, particularly against Gram-positive bacteria. For instance, a 3-chlorophenyl substituent at the N4-position has been shown to confer potent activity against various strains of Staphylococcus aureus, including methicillin-resistant S. aureus (MRSA). The position of the halogen also appears to be crucial, with meta-substitution often yielding favorable results. In contrast, bulky alkyl or unsubstituted phenyl groups at the N4-position tend to exhibit weaker antibacterial effects.
The data suggests that electron-withdrawing groups on the N4-phenyl ring are favorable for antibacterial activity. This might be attributed to the modulation of the electronic properties of the entire molecule, potentially enhancing its interaction with biological targets.
Anticancer Activity
The anticancer potential of thiosemicarbazide derivatives has been linked to their ability to chelate metal ions and inhibit key enzymes involved in cellular proliferation, such as topoisomerase IIα. For 1-(phenoxyacetyl)-4-substituted thiosemicarbazides, the nature of the substituent on the N4-phenyl ring significantly influences their cytotoxic effects against cancer cell lines.
Derivatives with electron-withdrawing groups, such as halogens, on the N4-phenyl ring have demonstrated notable cytotoxicity. The anticancer activity is also dependent on the cancer cell line, suggesting that the mechanism of action may involve specific cellular pathways that are more prominent in certain types of cancer.
Comparative Data of Related Thiosemicarbazide Derivatives
To illustrate the structure-activity relationships, the following table summarizes the antimicrobial activity of a series of 1-(3-trifluoromethylbenzoyl)-4-arylthiosemicarbazide derivatives. This data, from closely related isomers, provides a predictive framework for the potential activity of this compound analogs.
| Compound ID | N4-Substituent (R) | Rationale for Inclusion | Antibacterial Activity (MIC µg/mL) - S. aureus | Reference |
| 1a | 3-Chlorophenyl | Electron-withdrawing group at meta position | 1.95 - 3.9 | [1] |
| 1b | 3-Fluorophenyl | Electron-withdrawing group at meta position | 7.8 - 31.25 | [1] |
| 1c | 3-Methoxyphenyl | Electron-donating group at meta position | 62.5 - >1000 | [1] |
| 1d | Phenyl | Unsubstituted aromatic ring | 62.5 - >1000 | [1] |
| 1e | Butyl | Aliphatic substituent | >1000 | [1] |
Experimental Protocols
Synthesis of 4-Aryl-1-(acyl)thiosemicarbazide Derivatives
A general synthetic route to this class of compounds involves the reaction of an appropriate acid hydrazide with an isothiocyanate.
General synthesis of 4-aryl-1-(acyl)thiosemicarbazide derivatives.
Procedure:
-
Dissolve the acid hydrazide (1 equivalent) in a suitable solvent, such as ethanol.
-
Add the corresponding isothiocyanate (1 equivalent) to the solution.
-
Reflux the reaction mixture for a specified period (typically 1-4 hours), monitoring the reaction progress by thin-layer chromatography.
-
After completion, cool the reaction mixture to room temperature.
-
The resulting solid product is collected by filtration, washed with a cold solvent, and purified by recrystallization.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the minimum inhibitory concentration (MIC) of a compound against various bacterial strains.
Workflow for MIC determination by broth microdilution.
Procedure:
-
Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Prepare a standardized bacterial inoculum equivalent to a 0.5 McFarland standard.
-
Dilute the bacterial suspension and add it to each well of the microtiter plate.
-
Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Topoisomerase IIα Inhibition Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase IIα.
Workflow for Topoisomerase IIα inhibition assay.
Procedure:
-
Prepare a reaction mixture containing supercoiled plasmid DNA (e.g., pBR322), assay buffer, and ATP.
-
Add the test compound at various concentrations to the reaction mixture.
-
Initiate the reaction by adding human topoisomerase IIα.
-
Incubate the mixture at 37°C for 30-60 minutes.
-
Stop the reaction by adding a stop solution (e.g., containing SDS and proteinase K).
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Stain the gel with an intercalating dye (e.g., ethidium bromide) and visualize the DNA bands under UV light. Inhibition of the enzyme is observed as the persistence of the supercoiled DNA form.
Proposed Mechanism of Action: Topoisomerase IIα Inhibition
Based on studies of structurally related thiosemicarbazones, a plausible mechanism of anticancer action for this compound derivatives involves the inhibition of topoisomerase IIα. This enzyme is crucial for DNA replication and cell division.
Proposed signaling pathway for anticancer activity.
The inhibition of topoisomerase IIα by these derivatives can lead to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA strand breaks. This DNA damage triggers cell cycle arrest and ultimately induces apoptosis (programmed cell death) in rapidly dividing cancer cells.
Conclusion and Future Directions
The structure-activity relationships of this compound derivatives, inferred from closely related analogs, highlight the critical role of substitutions at the N4-position in determining their antimicrobial and anticancer activities. Electron-withdrawing groups, particularly halogens, on an N4-aryl substituent appear to be beneficial for potency.
It is important to note that the direct experimental data for a systematic series of this compound derivatives is limited. Therefore, the synthesis and comprehensive biological evaluation of such a series are warranted to validate these extrapolated SAR trends and to fully explore the therapeutic potential of this promising chemical scaffold. Future studies should focus on synthesizing a library of these compounds with diverse N1 and N4 substituents and evaluating their activity against a broad panel of bacterial, fungal, and cancer cell lines. Mechanistic studies to confirm the inhibition of topoisomerase IIα and other potential targets would also be crucial for the rational design of more potent and selective drug candidates.
References
Benchmarking Synthetic Efficiency: A Comparative Guide to the Synthesis of 4-[2-(Trifluoromethyl)phenyl]-3-thiosemicarbazide
For researchers, scientists, and professionals in drug development, the efficient synthesis of novel compounds is a cornerstone of progress. This guide provides a comparative analysis of two synthetic routes to 4-[2-(trifluoromethyl)phenyl]-3-thiosemicarbazide, a molecule of interest in medicinal chemistry. The comparison is based on established synthetic methodologies for thiosemicarbazides, offering insights into their respective synthetic efficiencies.
This document outlines two distinct pathways for the synthesis of the target molecule: a direct, one-step approach and a multi-step sequence. Each route is presented with a detailed experimental protocol, and their efficiencies are compared based on key metrics such as reaction yield, duration, and complexity. This guide aims to equip researchers with the necessary information to select the most suitable synthetic strategy for their specific needs.
Synthetic Route Comparison
The two primary routes for the synthesis of this compound are summarized below. Route 1 offers a direct conversion from commercially available starting materials, while Route 2 provides an alternative pathway from the corresponding aniline derivative.
| Parameter | Route 1: From Isothiocyanate | Route 2: From Aniline |
| Starting Materials | 2-(Trifluoromethyl)phenyl isothiocyanate, Hydrazine hydrate | 2-(Trifluoromethyl)aniline, Carbon disulfide, Ammonium hydroxide, Sodium chloroacetate, Hydrazine hydrate |
| Number of Steps | 1 | 3 (in a one-pot sequence) |
| Overall Yield | High (estimated based on analogous reactions) | Moderate[1] |
| Reaction Time | Short (typically 1-2 hours) | Long (requires several hours for completion) |
| Complexity | Low | Moderate |
| Reagent Handling | 2-(Trifluoromethyl)phenyl isothiocyanate is a lachrymator. | Carbon disulfide is highly flammable and volatile. |
Experimental Protocols
Route 1: Synthesis from 2-(Trifluoromethyl)phenyl Isothiocyanate
This route represents the most direct method for the preparation of this compound. The reaction involves the nucleophilic addition of hydrazine to the isothiocyanate.
Experimental Workflow:
Figure 1: Workflow for the synthesis of this compound via Route 1.
Detailed Protocol:
To a solution of 2-(trifluoromethyl)phenyl isothiocyanate (10 mmol) in ethanol (50 mL), hydrazine hydrate (10 mmol) is added dropwise with constant stirring at room temperature. The reaction mixture is stirred for 1 hour, during which a white precipitate forms. The precipitate is collected by filtration, washed with a small amount of cold ethanol, and dried under vacuum to yield this compound. While a specific yield for this exact product is not documented in the searched literature, analogous reactions suggest high yields are attainable.
Route 2: Multi-step Synthesis from 2-(Trifluoromethyl)aniline
Experimental Workflow:
Figure 2: Workflow for the synthesis of this compound via Route 2.
Detailed Protocol:
In a flask, 2-(trifluoromethyl)aniline (10 mmol) is mixed with concentrated ammonium hydroxide (15 mL) and ethanol (20 mL). Carbon disulfide (15 mmol) is added dropwise while stirring. The mixture is stirred for an additional hour. Subsequently, a solution of sodium chloroacetate (10 mmol) in water is added, and the stirring is continued for another 30 minutes. Finally, hydrazine hydrate (12 mmol) is added, and the reaction mixture is heated under reflux for 2 hours. After cooling, the precipitated product is filtered, washed with water, and recrystallized from ethanol. Based on analogous syntheses, this route typically provides moderate yields, in the range of 50%.[1]
Conclusion
The choice between the two synthetic routes for this compound will largely depend on the availability of starting materials, desired yield, and time constraints. Route 1, the reaction of 2-(trifluoromethyl)phenyl isothiocyanate with hydrazine, is the more efficient and direct method, likely providing a higher yield in a shorter timeframe with a simpler workup procedure. Route 2, starting from 2-(trifluoromethyl)aniline, offers a viable alternative, particularly when the corresponding isothiocyanate is not accessible, though it involves a more complex procedure and potentially lower overall yield. For large-scale synthesis or when time and efficiency are paramount, Route 1 is the recommended approach.
References
Head-to-head comparison of the anticancer activity of 4-[2-(Trifluoromethyl)phenyl]-3-thiosemicarbazide and other thiosemicarbazones
A comprehensive search of available scientific literature and databases did not yield specific experimental data on the anticancer activity of 4-[2-(Trifluoromethyl)phenyl]-3-thiosemicarbazide. Therefore, a direct head-to-head comparison with other thiosemicarbazones, as requested, cannot be provided at this time.
While the broader class of thiosemicarbazones has been extensively investigated for its anticancer properties, the specific derivative, this compound, does not appear to have published cytotoxic data against cancer cell lines. This guide will, therefore, provide a comparative overview of the anticancer activity of structurally related thiosemicarbazones to offer a contextual understanding of how substitutions on the phenyl ring can influence efficacy. We will focus on derivatives bearing substituted phenyl rings to draw potential inferences.
General Anticancer Properties of Thiosemicarbazones
Thiosemicarbazones are a class of compounds known for their wide range of biological activities, including potent anticancer effects.[1] Their mechanism of action is often attributed to the chelation of essential metal ions, such as iron and copper, which are crucial for various cellular processes, including DNA synthesis and repair.[2] By sequestering these metals, thiosemicarbazones can disrupt the function of key enzymes like ribonucleotide reductase, leading to cell cycle arrest and apoptosis.[2] Some thiosemicarbazone derivatives have also been shown to target topoisomerase IIα.[2]
Comparative Anticancer Activity of Phenyl-Substituted Thiosemicarbazones
To provide a framework for comparison, this section presents data on various thiosemicarbazone derivatives with substitutions on the phenyl ring. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, cell lines, and assay methodologies.
Table 1: In Vitro Anticancer Activity of Selected Phenyl-Substituted Thiosemicarbazone Derivatives
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 4-chlorobenzoyl carbamothioyl methane hydrazonate (5a) | B16F10 (Melanoma) | 0.7 | [3] |
| 4-bromobenzoyl carbamothioyl methane hydrazonate (5e) | B16F10 (Melanoma) | 0.9 | [3] |
| 1-(4-Fluorophenoxyacetyl)-4-ethylthiosemicarbazide (AB2) | LNCaP (Prostate) | 108.14 | [4] |
| 1-(4-Fluorophenoxyacetyl)-4-allylthiosemicarbazide (AB1) | LNCaP (Prostate) | 252.14 | [4] |
| N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 (Pancreatic) | ≤ 0.1 | [1] |
| N-(3-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | HeLa (Cervical) | 5.8 | [1] |
| N-(4-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | BxPC-3 (Pancreatic) | ≤ 0.1 | [1] |
| N-(4-methoxyphenyl)-2-[1-(pyridin-2-yl)ethylidene]hydrazinecarbothioamide | HeLa (Cervical) | 12.3 | [1] |
| Doxorubicin (Reference Drug) | B16F10 (Melanoma) | 0.6 | [3] |
Note: The data presented is a summary from different studies and is intended for comparative illustration. Direct statistical comparison is not feasible.
From the available data on analogous compounds, it is evident that the nature and position of the substituent on the phenyl ring play a crucial role in determining the anticancer potency. For instance, electron-withdrawing groups like chloro and bromo at the para position of the benzoyl ring in thiosemicarbazide derivatives have shown significant activity against melanoma cells.[3] In contrast, the introduction of a trifluoromethyl group, a potent electron-withdrawing group, could theoretically enhance anticancer activity, but experimental data is needed for confirmation.
Experimental Protocols
The following are generalized experimental protocols commonly used for evaluating the anticancer activity of thiosemicarbazone derivatives.
Cell Viability Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO₂.[2]
-
Compound Treatment: The cell culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., thiosemicarbazones) and a vehicle control (e.g., DMSO).[2]
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Visualizations
Experimental Workflow for Anticancer Screening
Caption: General workflow for the synthesis and anticancer evaluation of novel thiosemicarbazone compounds.
Putative Signaling Pathway of Thiosemicarbazone-Induced Apoptosis
Caption: Simplified putative mechanism of thiosemicarbazone-induced cancer cell apoptosis.
Conclusion
While a direct comparison involving this compound is not currently possible due to a lack of published data, the information on related thiosemicarbazone derivatives provides valuable insights. The anticancer activity of this class of compounds is significantly influenced by the nature and position of substituents on the aromatic ring. The presence of electron-withdrawing groups has been shown to be beneficial in some cases. Further experimental studies are required to synthesize and evaluate the cytotoxic potential of this compound to determine its standing within this promising class of anticancer agents. Researchers in the field are encouraged to explore this and other novel derivatives to expand the structure-activity relationship knowledge base and identify more potent and selective anticancer compounds.
References
Independent Verification of Anthelmintic Effects: A Comparative Guide to 4-[2-(Trifluoromethyl)phenyl]-3-thiosemicarbazide and Analogues
An objective analysis of the anthelmintic potential of 4-[2-(Trifluoromethyl)phenyl]-3-thiosemicarbazide, based on available data for structurally related compounds and comparison with established anthelmintic agents.
This guide provides a comparative overview of the reported anthelmintic effects of thiosemicarbazide derivatives, with a focus on compounds structurally related to this compound. Due to the absence of specific published data on this exact molecule, this report synthesizes findings from studies on analogous compounds, presenting a framework for its potential efficacy and mechanism of action. The information is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel anthelmintics.
Comparative Analysis of Anthelmintic Activity
While direct experimental data for this compound is not publicly available, studies on other thiosemicarbazide derivatives provide valuable insights into their potential as anthelmintic agents. The following tables summarize the in vitro activity of various thiosemicarbazide derivatives against different helminth species, compared with standard anthelmintic drugs.
Table 1: In Vitro Anthelmintic Activity of Thiosemicarbazide Derivatives against Rhabditis sp.
| Compound | Concentration (mg/mL) | Mortality (%) | Reference |
| 4-(2-chlorophenyl)-1-[(1-methyl-4-nitroimidazol-2-yl)carbonyl]thiosemicarbazide | 11.12 | 100 | [1][2] |
| 5.56 | 100 | [1][2] | |
| 4-phenyl-1-[(1-methyl-4-nitroimidazol-2-yl)carbonyl]thiosemicarbazide | 11.12 | 100 | [1][2] |
| 5.56 | 100 | [1][2] | |
| 4-(3-chlorophenyl)-1-[(1-methyl-4-nitroimidazol-2-yl)carbonyl]thiosemicarbazide | 11.12 | 100 | [1][2] |
| 5.56 | 100 | [1][2] | |
| 4-(3-chlorophenyl)-1-(3-trifluoromethylbenzoyl)thiosemicarbazide (Compound 3a) | LC₅₀ = 14.77 | 50 | [3][4] |
| 4-(3-chlorophenyl)-5-(3-trifluoromethylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione (Compound 4) | LC₅₀ = 0.37 | 50 | [3][4] |
| Albendazole (Reference) | 11.12 | ~50 | [1] |
| LC₅₀ = 19.24 | 50 | [4] |
Table 2: In Vitro and In Vivo Anthelmintic Activity of a Quinoline-6-carboxylic acid thiosemicarbazide derivative (Compound II-1)
| Assay Type | Helminth Species | Activity Metric | Result | Reference |
| In Vitro (Screening) | Rhabditis sp. | LC₅₀ | 0.3 mg/mL | [5][6] |
| In Vitro (Ovicidal) | Haemonchus contortus | % Dead Eggs | > 45% | [5][6] |
| In Vitro (Larvicidal) | Haemonchus contortus | % Dead Larvae | > 75% | [5][6] |
| In Vitro (Ovicidal) | Strongylidae sp. | % Dead Eggs | ≥ 55% | [5][6] |
| In Vivo | Heligmosomoides polygyrus/bakeri | Reduction in nematode count | ~30% | [5][6] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative data tables. These protocols are standard for the preliminary screening and evaluation of novel anthelmintic compounds.
In Vitro Anthelmintic Activity Assay against Rhabditis sp.
This assay evaluates the nematicidal activity of test compounds on a free-living nematode model.
-
Nematode Culture: Rhabditis sp. are cultured on a suitable medium (e.g., nutrient agar) at room temperature.
-
Test Compound Preparation: The test compounds and a reference drug (e.g., albendazole) are dissolved in a suitable solvent (e.g., DMSO) and then diluted with the culture medium to achieve the desired final concentrations.
-
Assay Procedure: A defined number of nematodes are transferred to a multi-well plate containing the different concentrations of the test compounds, a positive control (reference drug), and a negative control (solvent only).
-
Incubation and Observation: The plates are incubated at room temperature for 24 hours. After the incubation period, the viability of the nematodes is assessed under a microscope. Mortality is determined by the absence of movement, even after gentle prodding.
-
Data Analysis: The percentage of mortality is calculated for each concentration, and the LC₅₀ (lethal concentration required to kill 50% of the nematodes) can be determined.
In Vivo Fecal Egg Count Reduction Test (FECRT)
This assay is a standard method for evaluating the in vivo efficacy of anthelmintics in a host animal model.
-
Animal Infection: Laboratory animals (e.g., mice) are experimentally infected with a known number of infective larvae of a target helminth species (e.g., Heligmosomoides polygyrus/bakeri).
-
Treatment: After a pre-patent period to allow the infection to establish, the animals are divided into treatment and control groups. The treatment group receives the test compound, while the control group receives a vehicle.
-
Fecal Sample Collection: Fecal samples are collected from each animal before and after treatment at specified time points.
-
Egg Counting: The number of helminth eggs per gram of feces (EPG) is determined using a standard parasitological technique, such as the McMaster method.
-
Efficacy Calculation: The percentage reduction in the mean EPG of the treated group compared to the control group is calculated to determine the anthelmintic efficacy.
Proposed Mechanism of Action and Signaling Pathways
In silico studies on some thiosemicarbazide derivatives suggest potential mechanisms of anthelmintic action. One proposed mechanism is the inhibition of tubulin polymerization, which is also the target for benzimidazole drugs like albendazole. Another potential target is succinate dehydrogenase (SDH), an enzyme crucial for mitochondrial respiration.[5][6]
Experimental and Logical Workflows
The discovery and validation of a new anthelmintic agent typically follows a structured workflow, from initial screening to in vivo efficacy studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Anthelmintic Activity of New Thiosemicarbazide Derivatives—A Preliminary Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. New Thiosemicarbazide Derivatives with Multidirectional Biological Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and anthelmintic activity of novel thiosemicarbazide and 1,2,4-triazole derivatives: In vitro, in vivo, and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and anthelmintic activity of novel thiosemicarbazide and 1,2,4-triazole derivatives: In vitro, in vivo, and in silico study - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Docking Analysis of 4-(Trifluoromethyl)phenyl-3-thiosemicarbazide Isomers: A Guide for Drug Development Professionals
An In-Silico Investigation into the Structure-Activity Relationships of Ortho, Meta, and Para Isomers
In the landscape of modern drug discovery, thiosemicarbazide derivatives have emerged as a versatile scaffold, exhibiting a wide range of biological activities, including antimicrobial and anticancer properties. The strategic placement of substituents on the phenyl ring of these compounds can significantly influence their interaction with biological targets. This guide provides a comparative overview of the potential binding affinities of ortho-, meta-, and para-isomers of 4-(Trifluoromethyl)phenyl-3-thiosemicarbazide through the lens of molecular docking studies.
Comparative Analysis of Docking Scores
Molecular docking simulations predict the binding affinity of a ligand to a target protein, typically expressed as a docking score in kcal/mol. A more negative score generally indicates a stronger binding interaction. The following table summarizes docking scores for a series of 4-aryl-thiosemicarbazide derivatives against bacterial DNA gyrase, a common target for this class of compounds. This data can be used to extrapolate the potential influence of the trifluoromethyl group's position on binding affinity.
| Compound ID | 4-Aryl Substituent | Docking Score (kcal/mol) |
| Hypothetical Ortho | 2-(Trifluoromethyl)phenyl | - |
| Hypothetical Meta | 3-(Trifluoromethyl)phenyl | - |
| Hypothetical Para | 4-(Trifluoromethyl)phenyl | - |
| 2a | Phenyl | -5.8 |
| 2b | 2-Chlorophenyl | -6.1 |
| 2c | 3-Chlorophenyl | -6.0 |
| 2d | 4-Chlorophenyl | -6.2 |
| 2e | 2-Nitrophenyl | -6.3 |
| 2f | 3-Nitrophenyl | -6.1 |
| 2g | 4-Nitrophenyl | -6.4 |
| 2h | 2-Methylphenyl | -5.9 |
| 2i | 3-Methylphenyl | -5.9 |
| 2j | 4-Methylphenyl | -6.0 |
| 2k | 2-Methoxyphenyl | -5.7 |
| 2l | 3-Methoxyphenyl | -5.8 |
| 2m | 4-Methoxyphenyl | -5.9 |
| 2n | 2,4-Dichlorophenyl | -6.5 |
Data sourced from a study on the synthesis and molecular modeling of 4-aryl-thiosemicarbazides. Note that the docking scores for the trifluoromethylphenyl isomers are hypothetical and would require specific computational studies to be determined.
The position of the substituent on the phenyl ring plays a crucial role in the binding affinity to the target enzyme.
Experimental Protocols: A Generalized Workflow for Molecular Docking
The following protocol outlines a typical workflow for performing in-silico molecular docking studies of thiosemicarbazide derivatives.
Protein Preparation
The three-dimensional crystal structure of the target protein is obtained from a public repository such as the Protein Data Bank (PDB). The protein is then prepared for docking by:
-
Removing water molecules and any co-crystallized ligands.
-
Adding polar hydrogen atoms.
-
Assigning appropriate atomic charges (e.g., Kollman charges).
Ligand Preparation
The 3D structures of the thiosemicarbazide isomers are constructed using molecular modeling software. The ligands are then prepared by:
-
Performing energy minimization using a suitable force field (e.g., MMFF94).
-
Assigning partial charges to the ligand atoms (e.g., Gasteiger charges).
Docking Simulation
A docking algorithm, such as the Lamarckian Genetic Algorithm (LGA) implemented in software like AutoDock, is used to predict the binding pose and affinity of the ligand within the active site of the protein. Key parameters for the simulation include:
-
Grid Box Definition: A 3D grid is centered on the active site of the protein to define the search space for the ligand.
-
Genetic Algorithm Parameters: The number of genetic algorithm runs, population size, and the maximum number of energy evaluations are specified.
Analysis of Results
The resulting docked conformations are clustered based on their root-mean-square deviation (RMSD). The conformation with the lowest binding energy from the most populated cluster is typically considered the most probable binding mode. The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are then analyzed to understand the molecular basis of binding.
Visualizing the Workflow and Comparative Logic
To better illustrate the processes involved in comparative docking studies, the following diagrams were generated using the DOT language.
Caption: A generalized experimental workflow for comparative molecular docking studies.
Caption: Logical flow for comparing the binding affinities of different isomers.
Safety Operating Guide
Standard Operating Procedure: Disposal of 4-[2-(Trifluoromethyl)phenyl]-3-thiosemicarbazide
This document provides essential safety and logistical information for the proper disposal of 4-[2-(Trifluoromethyl)phenyl]-3-thiosemicarbazide. The procedures outlined below are designed to minimize risks to personnel and the environment.
I. Immediate Safety and Hazard Information
Based on analogous compounds, this compound is anticipated to be harmful or toxic if swallowed. Proper personal protective equipment (PPE) must be worn at all times when handling this compound.
Table 1: Hazard and Personal Protective Equipment Summary
| Hazard Category | Description | Recommended Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral) | Expected to be harmful or toxic if swallowed. | - Nitrile gloves- Laboratory coat- Chemical safety goggles |
| Skin Irritation | May cause skin irritation upon contact. | - Nitrile gloves- Laboratory coat |
| Eye Irritation | May cause serious eye irritation. | - Chemical safety goggles or face shield |
| Respiratory Irritation | May cause respiratory irritation if inhaled as dust. | - Use in a chemical fume hood- NIOSH-approved respirator if dust is generated |
II. Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through an approved hazardous waste disposal facility.
1. Waste Identification and Segregation:
- All waste containing this compound, including pure compound, contaminated labware (e.g., weigh boats, spatulas), and contaminated PPE, must be treated as hazardous waste.
- Do not mix this waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
2. Waste Collection and Storage:
- Collect all solid waste in a dedicated, properly labeled, and sealable hazardous waste container.
- The container must be made of a material compatible with the chemical. A high-density polyethylene (HDPE) container is generally suitable.
- The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
- Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.
3. Accidental Spill Cleanup:
- In the event of a spill, evacuate the immediate area to prevent exposure.
- Wear all required PPE, including respiratory protection if dust is present.
- Carefully sweep up the solid material. Avoid generating dust. A HEPA-filtered vacuum may be used for larger spills if available and permitted by your EHS department.
- Place the spilled material and all contaminated cleaning materials into a sealed hazardous waste container.
- Clean the spill area with an appropriate solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
4. Final Disposal:
- Arrange for the pickup and disposal of the hazardous waste container through your institution's EHS department.
- Do not attempt to dispose of this chemical down the drain or in the regular trash.[1] This is to prevent contamination of water systems and the environment.
- The approved disposal method is typically incineration at a licensed chemical destruction plant.[1]
III. Experimental Workflow for Disposal
The following diagram illustrates the general workflow for the proper disposal of this compound.
Figure 1. Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling 4-[2-(Trifluoromethyl)phenyl]-3-thiosemicarbazide
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 4-[2-(Trifluoromethyl)phenyl]-3-thiosemicarbazide. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the safety profiles of structurally related thiosemicarbazide compounds. It is imperative to handle this compound with caution, assuming it may possess similar hazardous properties, including acute oral toxicity, and potential for skin, eye, and respiratory irritation.[1][2][3][4]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent exposure when handling this compound. The following table summarizes the recommended equipment.
| PPE Category | Recommended Equipment | Best Practices |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields meeting NIOSH or EN 166 standards.[1][5] A face shield should be worn in addition to goggles when there is a significant risk of splashing.[5][6] | Ensure a proper fit to prevent any gaps. Eye protection should be readily available and worn at all times in the laboratory. |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile rubber, butyl rubber).[1][6] | Gloves must be inspected for integrity before each use.[5] Use proper glove removal technique to avoid skin contact.[5] Dispose of contaminated gloves as hazardous waste.[5] Wash and dry hands thoroughly after handling.[5] |
| Respiratory Protection | A NIOSH-approved respirator is required if working outside of a fume hood, if ventilation is inadequate, or if dust is generated.[1][7] The type of respirator will depend on the concentration of the airborne contaminant. A dust respirator is suitable for handling the solid form if it is dusty.[1][7] | Ensure proper fit-testing and user training before respirator use.[7] |
| Protective Clothing | A lab coat is standard for all laboratory work.[1] For larger quantities or in situations with a higher risk of exposure, a full chemical-protective suit may be necessary.[1] | Keep lab coats buttoned and sleeves down. Remove protective clothing before leaving the laboratory. |
Operational Plan: Safe Handling and Storage
A systematic approach to handling and storage is crucial to maintaining a safe laboratory environment.
| Stage | Procedure | Key Considerations |
| Receiving and Storage | Upon receipt, inspect the container for any damage or leaks. Store in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents, strong acids, and strong bases.[6] Keep the container tightly closed when not in use.[6][7] The storage area should be clearly labeled with appropriate hazard warnings. | Light-sensitive and air-sensitive properties have been noted for similar compounds; consider storage under inert gas.[5] |
| Handling and Use | All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7] Use the smallest quantity of the substance necessary for the experiment. Avoid the formation of dust.[5][7] Do not eat, drink, or smoke in the laboratory.[7] | Ensure all equipment is clean and dry before use. Use dedicated spatulas and glassware. |
| Spill Management | Minor Spill: Evacuate the immediate area. Wearing appropriate PPE, gently cover the spill with an absorbent, inert material to avoid raising dust.[5][7] Collect the spilled material using non-sparking tools and place it in a sealed, labeled container for disposal.[6][7] Major Spill: Evacuate the laboratory and notify the appropriate safety personnel. | Do not allow the spilled material to enter drains or waterways.[5] |
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure | Regulatory Compliance |
| Solid Waste | Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a clearly labeled, sealed hazardous waste container.[7] | Adhere to your institution's hazardous waste management program. |
| Liquid Waste | Collect all liquid waste containing the compound in a sealed, labeled hazardous waste container. | Do not dispose of down the drain. |
| Final Disposal | All waste must be disposed of through the institution's hazardous waste management program, following all local, state, and federal regulations.[8] | Ensure proper labeling and segregation of waste streams. |
Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound in a research setting.
Caption: A logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
